molecular formula C10H16BNO2 B1453502 {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid CAS No. 1287753-36-9

{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid

Cat. No.: B1453502
CAS No.: 1287753-36-9
M. Wt: 193.05 g/mol
InChI Key: MGLNHFNWYLMGHC-UHFFFAOYSA-N
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Description

{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is a useful research compound. Its molecular formula is C10H16BNO2 and its molecular weight is 193.05 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[3-[1-(dimethylamino)ethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16BNO2/c1-8(12(2)3)9-5-4-6-10(7-9)11(13)14/h4-8,13-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLNHFNWYLMGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(C)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501238045
Record name B-[3-[1-(Dimethylamino)ethyl]phenyl]boronic acid
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Molecular Weight

193.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287753-36-9
Record name B-[3-[1-(Dimethylamino)ethyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287753-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[3-[1-(Dimethylamino)ethyl]phenyl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid: A Versatile Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid (CAS 1287753-36-9) has emerged as a valuable and versatile building block in contemporary organic synthesis. Its unique structural features, combining a reactive boronic acid moiety with a chiral dimethylaminoethyl side chain, make it a powerful tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions and its growing importance in medicinal chemistry and materials science. Detailed experimental protocols, mechanistic insights, and practical considerations for handling and use are presented to enable researchers to effectively harness the potential of this reagent in their synthetic endeavors.

Introduction: The Rise of Functionalized Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic chemistry, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their stability, low toxicity, and broad functional group tolerance have made them indispensable reagents for the formation of carbon-carbon bonds.[2] In recent years, the focus has shifted towards the development and application of more complex, functionalized arylboronic acids that introduce additional chemical handles and stereochemical information into target molecules. {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid exemplifies this trend, offering a unique combination of a reactive boronic acid and a tertiary amine, which can influence the compound's reactivity, solubility, and potential for intramolecular interactions. This guide aims to serve as a comprehensive resource for researchers looking to employ this powerful synthetic tool.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reagent is paramount for its successful application in synthesis. The key properties of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid are summarized in the table below.

PropertyValueReference
CAS Number 1287753-36-9[3]
Molecular Formula C₁₀H₁₆BNO₂[3]
Molecular Weight 193.05 g/mol [3]
Appearance White to off-white solid[3]
Purity ≥95% (by NMR)[3]
Storage Conditions Store at 2-8 °C under an inert atmosphere[3]

Stability: Phenylboronic acids are generally stable to air and moisture. However, like other boronic acids, {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid can undergo trimerization to form the corresponding boroxine under dehydrating conditions. The presence of the amino group may also influence its stability. It is recommended to store the compound under an inert atmosphere at the recommended temperature to minimize degradation.[4]

Handling: Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area.

Synthesis of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid

Proposed Synthetic Route via Lithiation-Borylation

This approach involves the halogen-metal exchange of a suitable aryl halide precursor followed by quenching with a borate ester. A plausible precursor for this synthesis is 3-bromo-N,N-dimethyl-1-phenylethanamine.

G A 3-Bromo-N,N-dimethyl- 1-phenylethanamine B Lithium-Halogen Exchange A->B n-BuLi, THF, -78 °C C Aryllithium Intermediate B->C D Borylation C->D F Boronate Ester Intermediate D->F E Trialkyl Borate (e.g., B(OiPr)₃) E->D G Acidic Hydrolysis F->G aq. HCl H {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid G->H

Figure 1: Proposed synthesis of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid via lithiation-borylation.

Detailed Experimental Protocol (Proposed):

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromo-N,N-dimethyl-1-phenylethanamine (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryllithium intermediate may be indicated by a color change.

  • Borylation: To the cold solution of the aryllithium, add triisopropyl borate (1.5 equiv) dropwise, again keeping the internal temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Hydrolysis and Workup: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the addition of 2 M aqueous HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour. Separate the layers and extract the aqueous layer with ethyl acetate (3 x volumes). The product may remain in the aqueous layer due to the protonated amine.

  • Isolation and Purification: Adjust the pH of the aqueous layer to ~7-8 with a saturated aqueous solution of sodium bicarbonate. The product may precipitate or can be extracted with a suitable organic solvent like ethyl acetate. The combined organic extracts should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of a flame-dried flask and anhydrous THF is crucial as organolithium reagents are extremely reactive towards water and protic solvents.

  • Low Temperature: The lithiation and borylation steps are performed at -78 °C to prevent side reactions, such as the reaction of n-butyllithium with the solvent or decomposition of the aryllithium intermediate.

  • Acidic Workup: The acidic workup is necessary to hydrolyze the initially formed boronate ester to the desired boronic acid.

Alternative Synthetic Route: Miyaura Borylation

An alternative approach involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a boron source, such as bis(pinacolato)diboron (B₂pin₂).[5] This method often offers better functional group tolerance compared to the lithiation-borylation route. The starting material for this synthesis would be 3-(1-(dimethylamino)ethyl)phenyl triflate, which can be prepared from the corresponding phenol.

G A 3-(1-(Dimethylamino)ethyl)phenyl Triflate B Miyaura Borylation A->B Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., KOAc), Dioxane, 80 °C D Pinacol Boronate Ester B->D C Bis(pinacolato)diboron (B₂pin₂) C->B E Deprotection/Hydrolysis D->E e.g., NaIO₄, aq. NH₄OAc F {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid E->F

Figure 2: Proposed synthesis via Miyaura borylation.

This method avoids the use of highly reactive organolithium reagents and may be more suitable for larger-scale synthesis.

Applications in Organic Synthesis

The synthetic utility of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid lies in its ability to participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Chan-Lam couplings.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate.[6] It is a powerful method for the construction of biaryl and vinyl-aryl structures.

G cluster_0 Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L₂) B->C D Transmetalation C->D [Ar'B(OH)₃]⁻ E Ar-Pd(II)-Ar'(L₂) D->E F Reductive Elimination E->F F->A Ar-Ar' G {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid (Ar'-B(OH)₂) I [Ar'B(OH)₃]⁻ G->I H Base (e.g., K₂CO₃) H->I G A {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid C Chan-Lam Coupling A->C B N- or O-Nucleophile (e.g., Imidazole, Phenol) B->C G Arylated Product C->G D Cu(II) Catalyst (e.g., Cu(OAc)₂) D->C E Base (e.g., Pyridine) E->C F Oxidant (e.g., O₂ from air) F->C

Sources

An In-depth Technical Guide to the Synthesis of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid: A Key Building Block for Pharmaceutical and Materials Science Innovation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is a versatile organoboron compound of significant interest to researchers in drug discovery, organic synthesis, and materials science. Its unique trifunctional molecular architecture, featuring a boronic acid moiety, a phenyl ring, and a dimethylaminoethyl substituent, makes it a valuable building block for the synthesis of a diverse range of complex molecules. This in-depth technical guide provides a comprehensive overview of the synthetic routes to {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid, with a particular focus on a robust and accessible multi-step pathway. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and mechanistic insights that govern each synthetic transformation.

Introduction: The Significance of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid

Boronic acids and their derivatives have emerged as indispensable tools in modern organic chemistry, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of biaryls, a common structural motif in many pharmaceuticals and functional materials.[1][2] Beyond its utility in cross-coupling, the boronic acid functional group can participate in a variety of other chemical transformations and can also serve as a recognition element for biological molecules.

{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is a particularly valuable derivative due to the presence of the dimethylaminoethyl group. This basic side chain can modulate the physicochemical properties of molecules, such as solubility and basicity, and can also serve as a handle for further functionalization or as a key pharmacophoric element. Indeed, this compound is a crucial intermediate in the synthesis of various biologically active molecules, including potential anti-cancer agents.[1] Its applications extend to the development of advanced materials and sensors, where the interplay between the boronic acid and the amino group can be exploited for specific binding and signaling events.[1]

This guide will delineate a reliable synthetic pathway to {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid, starting from the readily available starting material, 3'-bromoacetophenone. Each step of the synthesis will be discussed in detail, including the rationale for the chosen reagents and reaction conditions, potential side reactions, and methods for purification and characterization.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid (1 ), suggests a disconnection at the carbon-boron bond. This leads back to a halogenated precursor, specifically N,N-dimethyl-1-(3-bromophenyl)ethanamine (2 ). This bromo-derivative can, in turn, be synthesized from 3'-bromoacetophenone (3 ) via a reductive amination reaction with dimethylamine. The starting material, 3'-bromoacetophenone, is a commercially available compound or can be readily prepared from acetophenone.

G Target {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid (1) Precursor1 N,N-Dimethyl-1-(3-bromophenyl)ethanamine (2) Target->Precursor1 Borylation Precursor2 3'-Bromoacetophenone (3) Precursor1->Precursor2 Reductive Amination StartingMaterial Acetophenone Precursor2->StartingMaterial Bromination

Caption: Retrosynthetic analysis of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid.

This three-step synthetic sequence offers a practical and scalable approach to the target molecule, utilizing well-established and high-yielding organic transformations.

Detailed Synthetic Methodologies and Mechanistic Insights

Step 1: Synthesis of 3'-Bromoacetophenone (3)

The initial step involves the electrophilic aromatic substitution of acetophenone to introduce a bromine atom at the meta position of the phenyl ring. The acetyl group is a meta-directing deactivator, which facilitates the selective bromination at the 3-position. A common and effective method for this transformation is the Friedel-Crafts-type bromination using bromine in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3]

Mechanism: The Lewis acid, AlCl₃, polarizes the Br-Br bond, making one of the bromine atoms more electrophilic. This electrophilic bromine is then attacked by the electron-rich aromatic ring of acetophenone at the meta position, leading to the formation of a sigma complex (arenium ion). The subsequent loss of a proton restores the aromaticity of the ring and yields the desired 3'-bromoacetophenone.

G cluster_step1 Step 1: Bromination of Acetophenone Acetophenone Acetophenone Intermediate Sigma Complex Acetophenone->Intermediate + Br⁺ (from Br₂/AlCl₃) Br2 Br₂ AlCl3 AlCl₃ Product3 3'-Bromoacetophenone (3) Intermediate->Product3 - H⁺ AlCl3Br_minus AlCl₃Br⁻ HBr HBr

Caption: Reaction scheme for the synthesis of 3'-bromoacetophenone.

Step 2: Synthesis of N,N-Dimethyl-1-(3-bromophenyl)ethanamine (2)

The second step is the conversion of the ketone functionality of 3'-bromoacetophenone to the desired dimethylaminoethyl group. This is achieved through a reductive amination reaction.[4][5] This one-pot procedure involves the initial formation of an iminium ion intermediate from the reaction of the ketone with dimethylamine, followed by its in-situ reduction to the corresponding amine.

Mechanism: The reaction is typically carried out in the presence of a reducing agent that is selective for the iminium ion over the ketone starting material. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose. The reaction proceeds via the formation of a hemiaminal, which then dehydrates to form an iminium ion. The hydride reagent then reduces the iminium ion to the final tertiary amine.

G cluster_step2 Step 2: Reductive Amination Product3 3'-Bromoacetophenone (3) IminiumIon Iminium Ion Intermediate Product3->IminiumIon + HN(CH₃)₂, - H₂O Dimethylamine HN(CH₃)₂ Product2 N,N-Dimethyl-1-(3-bromophenyl)ethanamine (2) IminiumIon->Product2 + [H⁻] ReducingAgent [H⁻] (e.g., NaBH₃CN)

Caption: Reaction scheme for the reductive amination of 3'-bromoacetophenone.

Step 3: Synthesis of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid (1)

The final step is the conversion of the aryl bromide to the corresponding boronic acid. Two primary methods are widely employed for this transformation: the lithiation-borylation sequence and the palladium-catalyzed Miyaura borylation.

Method A: Lithiation-Borylation

This classic method involves the reaction of the aryl bromide with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures to generate an aryllithium intermediate via lithium-halogen exchange.[6] This highly reactive organometallic species is then quenched with a trialkyl borate, such as trimethyl borate (B(OMe)₃), to form a boronate ester. Subsequent acidic workup hydrolyzes the boronate ester to the desired boronic acid.

Mechanism: The reaction must be carried out under anhydrous and inert conditions to prevent quenching of the highly basic aryllithium intermediate. The low temperature is crucial to minimize side reactions. The aryllithium attacks the electrophilic boron atom of the trialkyl borate, forming a tetracoordinate boronate species. Acidic hydrolysis then cleaves the boron-oxygen bonds to yield the final boronic acid.

G cluster_step3a Step 3 (Method A): Lithiation-Borylation Product2 N,N-Dimethyl-1-(3-bromophenyl)ethanamine (2) Aryllithium Aryllithium Intermediate Product2->Aryllithium + n-BuLi, - n-BuBr nBuLi n-BuLi BoronateEster Boronate Ester Aryllithium->BoronateEster + B(OMe)₃ TrimethylBorate B(OMe)₃ Product1 {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid (1) BoronateEster->Product1 + H₃O⁺ H3O_plus H₃O⁺

Caption: Reaction scheme for the lithiation-borylation of N,N-dimethyl-1-(3-bromophenyl)ethanamine.

Method B: Miyaura Borylation

An alternative and often milder approach is the palladium-catalyzed Miyaura borylation reaction.[1][7][8] This method involves the cross-coupling of the aryl bromide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. The resulting pinacol boronate ester can then be hydrolyzed to the boronic acid, or in many cases, used directly in subsequent reactions.

Mechanism: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species to form an arylpalladium(II) complex. Transmetalation with the diboron reagent, facilitated by the base, then occurs to generate an arylpalladium(II) boryl complex. Reductive elimination from this complex yields the desired aryl boronate ester and regenerates the Pd(0) catalyst.

G cluster_step3b Step 3 (Method B): Miyaura Borylation Product2 N,N-Dimethyl-1-(3-bromophenyl)ethanamine (2) PinacolBoronate Pinacol Boronate Ester Product2->PinacolBoronate + B₂pin₂, Pd Catalyst, Base B2pin2 B₂pin₂ Pd_catalyst Pd Catalyst Base Base Product1 {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid (1) PinacolBoronate->Product1 + H₃O⁺ (optional) H3O_plus H₃O⁺

Caption: Reaction scheme for the Miyaura borylation of N,N-dimethyl-1-(3-bromophenyl)ethanamine.

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere.

Protocol 4.1: Synthesis of 3'-Bromoacetophenone (3)
ReagentMolar Mass ( g/mol )AmountMoles
Acetophenone120.1512.0 g0.10
Aluminum chloride (anhydrous)133.3414.7 g0.11
Bromine159.8116.0 g (5.1 mL)0.10
Dichloromethane (anhydrous)84.93100 mL-
Hydrochloric acid (conc.)36.4620 mL-
Water18.02200 mL-
Diethyl ether74.12150 mL-
Sodium bicarbonate (sat. aq.)84.0150 mL-
Brine (sat. aq. NaCl)-50 mL-
Magnesium sulfate (anhydrous)120.37--

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet bubbler, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetophenone (12.0 g, 0.10 mol) dropwise to the stirred suspension over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • In the dropping funnel, prepare a solution of bromine (16.0 g, 0.10 mol) in anhydrous dichloromethane (50 mL).

  • Add the bromine solution dropwise to the reaction mixture over 30 minutes. The addition is exothermic, and the reaction temperature should be maintained below 30 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto a mixture of crushed ice (150 g) and concentrated hydrochloric acid (20 mL).

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (50 mL), saturated aqueous sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation to yield 3'-bromoacetophenone as a colorless to pale yellow oil.

Protocol 4.2: Synthesis of N,N-Dimethyl-1-(3-bromophenyl)ethanamine (2)
ReagentMolar Mass ( g/mol )AmountMoles
3'-Bromoacetophenone (3)199.0410.0 g0.05
Dimethylamine (40% aq. solution)45.0811.3 mL0.10
Sodium cyanoborohydride62.843.77 g0.06
Methanol32.04100 mL-
Acetic acid (glacial)60.05~2 mL-
Diethyl ether74.12150 mL-
Sodium hydroxide (1 M aq.)40.00100 mL-
Brine (sat. aq. NaCl)-50 mL-
Magnesium sulfate (anhydrous)120.37--

Procedure:

  • To a 250 mL round-bottom flask, add 3'-bromoacetophenone (10.0 g, 0.05 mol), dimethylamine (40% aqueous solution, 11.3 mL, 0.10 mol), and methanol (100 mL).

  • Stir the mixture at room temperature and adjust the pH to approximately 6 by the dropwise addition of glacial acetic acid.

  • In a separate beaker, dissolve sodium cyanoborohydride (3.77 g, 0.06 mol) in a minimal amount of methanol.

  • Add the sodium cyanoborohydride solution portion-wise to the reaction mixture over 15 minutes.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the slow addition of 1 M aqueous sodium hydroxide solution until the pH is >10.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N,N-dimethyl-1-(3-bromophenyl)ethanamine as an oil, which can be used in the next step without further purification.

Protocol 4.3: Synthesis of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid (1) via Lithiation-Borylation
ReagentMolar Mass ( g/mol )AmountMoles
N,N-Dimethyl-1-(3-bromophenyl)ethanamine (2)228.1311.4 g0.05
n-Butyllithium (2.5 M in hexanes)64.0622 mL0.055
Trimethyl borate103.916.2 g (6.8 mL)0.06
Tetrahydrofuran (anhydrous)72.11150 mL-
Hydrochloric acid (2 M aq.)36.46~50 mL-
Diethyl ether74.12100 mL-
Hexane86.18100 mL-

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethyl-1-(3-bromophenyl)ethanamine (11.4 g, 0.05 mol) and anhydrous tetrahydrofuran (150 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 22 mL, 0.055 mol) dropwise over 30 minutes, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add trimethyl borate (6.2 g, 0.06 mol) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M aqueous hydrochloric acid until the pH is acidic.

  • Stir the mixture for 1 hour at room temperature.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Concentrate the organic layer under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and hexane, to afford {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid as a solid.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundExpected Appearance¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
3'-Bromoacetophenone (3) Colorless to pale yellow oil7.9-7.2 (m, 4H, Ar-H), 2.5 (s, 3H, -COCH₃)~197 (C=O), ~137, 134, 130, 127, 122 (Ar-C), ~26 (-CH₃)
N,N-Dimethyl-1-(3-bromophenyl)ethanamine (2) Oil7.4-7.1 (m, 4H, Ar-H), 3.2 (q, 1H, -CH-), 2.2 (s, 6H, -N(CH₃)₂), 1.3 (d, 3H, -CH₃)~145, 130, 129, 125, 122 (Ar-C), ~65 (-CH-), ~40 (-N(CH₃)₂), ~20 (-CH₃)
{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid (1) White to off-white solid8.0-7.3 (m, 4H, Ar-H), 3.5 (q, 1H, -CH-), 2.3 (s, 6H, -N(CH₃)₂), 1.4 (d, 3H, -CH₃)~140, 135, 132, 128, 127 (Ar-C), ~65 (-CH-), ~40 (-N(CH₃)₂), ~20 (-CH₃)

Note: The ¹H and ¹³C NMR chemical shifts are approximate and may vary depending on the solvent and concentration.

Conclusion

This technical guide has detailed a reliable and well-precedented three-step synthesis of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid. By providing both detailed experimental protocols and the underlying mechanistic principles, this document serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and materials science. The described synthetic route is amenable to scale-up and utilizes readily available starting materials and reagents, making the target compound accessible for a wide range of research and development applications. The versatility of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid as a synthetic building block ensures its continued importance in the development of novel pharmaceuticals and functional materials.

References

  • Organic Syntheses, Coll. Vol. 4, p.102 (1963); Vol. 35, p.15 (1955). [Link]

  • Aggarwal, V. K., et al. (2017). Standard Lithiation–Borylation A user's guide. [Link]

  • Aggarwal, V. K., & St-Gallay, S. A. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. CHIMIA International Journal for Chemistry, 72(9), 584-590.
  • Preparation method of N, N-dimethyl-1, 3-propanediamine.
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  • Lipshutz, B. H., & Ghorai, S. (2012). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. Organic Letters, 14(16), 4222–4225.
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  • ChemInform Abstract: Lithiation-Borylation Methodology and Its Application in Synthesis. ResearchGate. [Link]

  • Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
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  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 55(20), 8759–8771.
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{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is a versatile substituted arylboronic acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its unique structural features—a boronic acid moiety susceptible to a wide range of chemical transformations and a dimethylaminoethyl side chain that can influence solubility, pharmacokinetic properties, and binding interactions—make it a valuable building block for complex molecular architectures.

Boronic acids and their derivatives are renowned for their stability, low toxicity, and versatile reactivity, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] This guide provides a comprehensive overview of the core physical and chemical properties of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid, offering essential data and procedural insights for researchers, scientists, and professionals in drug development.

Compound Identification and Core Properties

Precise identification is paramount for ensuring experimental reproducibility and safety. The fundamental identifiers and physical properties for {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid are summarized below.

Key Identifiers
IdentifierValueSource(s)
CAS Number 1287753-36-9[2], [3]
Molecular Formula C₁₀H₁₆BNO₂[2], [3]
Molecular Weight 193.1 g/mol [2]
MDL Number MFCD08059973[2], [3]
PubChem ID 45791099[2]
Physicochemical Properties
PropertyValue / DescriptionNotes
Appearance White solid[2]
Purity ≥ 95% (by NMR)[2]
Melting Point Not explicitly available. For the related compound 3-(N,N-Dimethylamino)phenylboronic acid, the melting point is reported as 178-190 °C or 191-193 °C.[4]The ethylamine substituent may alter the crystal lattice energy and thus the melting point.
Boiling Point Not explicitly available. The predicted boiling point for the related compound 3-(N,N-Dimethylamino)phenylboronic acid is 344.0 ± 44.0 °C.[4]High boiling points are typical for boronic acids due to intermolecular hydrogen bonding.
Solubility Data not explicitly available. The related compound 3-Dimethylaminophenylboronic acid is slightly soluble in chloroform and methanol.[4] Phenylboronic acid is soluble in diethyl ether and ethanol.[5]The dimethylaminoethyl group is expected to enhance aqueous solubility at acidic pH due to protonation of the amine.
Stability & Storage Store at 0-8 °C.[2] For related compounds, storage under an inert gas (Nitrogen or Argon) at 2-8 °C is recommended.[4]Boronic acids can undergo dehydration to form boroxines, particularly upon heating or under vacuum.[6]

Structural Information and Characterization

The molecular structure dictates the reactivity and utility of the compound. The presence of both a Lewis acidic boron center and a Lewis basic nitrogen atom allows for unique intramolecular interactions and diverse applications.

structure cluster_phenyl c1 C c2 C c1->c2 c1->c2 boronic_acid B(OH)₂ c1->boronic_acid c3 C c2->c3 c4 C c3->c4 c3->c4 ethylamino_group CH(CH₃)N(CH₃)₂ c3->ethylamino_group c5 C c4->c5 c6 C c5->c6 c5->c6 c6->c1

Caption: 2D structure of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid.

Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and stability of arylboronic acids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework. ¹¹B NMR is particularly useful for studying the coordination state of the boron atom and its interactions, such as the formation of boronate esters.[6]

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and fragmentation patterns of arylboronic acids and their derivatives.[7]

  • Chromatography (HPLC/GC): Reversed-phase HPLC (RP-HPLC) can be used for purity assessment, though care must be taken due to the potential reactivity of boronic acids with water or mobile phase modifiers.[8] Gas chromatography is generally limited to volatile and thermally stable derivatives.[8]

Applications in Research and Development

The unique properties of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid make it a valuable intermediate in several high-value applications.

  • Pharmaceutical Development: It serves as a crucial building block in the synthesis of biologically active molecules, including potential anti-cancer agents.[2] The boronic acid functional group is a key component in several FDA-approved drugs.

  • Organic Synthesis: As a substituted arylboronic acid, it is a prime candidate for Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone of modern organic synthesis.[1][2]

  • Bioconjugation and Sensors: The ability of the boronic acid moiety to form reversible covalent bonds with diols is exploited in bioconjugation and the development of sensors, for example, for glucose or other biologically relevant polyols.[2][9][10]

  • Materials Science: This compound is also instrumental in creating advanced materials and polymers with unique properties.[2]

suzuki_coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle reactant1 {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid catalyst Pd(0) Catalyst reactant1->catalyst reactant2 Aryl Halide (R-X) reactant2->catalyst product Coupled Product (New C-C Bond) catalyst->product base Base (e.g., Na₂CO₃) base->catalyst

Caption: Role in Suzuki-Miyaura cross-coupling reactions.

Synthesis and Handling

Understanding the synthesis and proper handling of this reagent is critical for its effective and safe use in the laboratory.

Representative Synthesis Protocol

Arylboronic acids are commonly prepared via the reaction of an organometallic intermediate (generated from an aryl halide) with a borate ester, followed by acidic workup.[1] The following protocol is adapted from a general procedure for a structurally similar compound, 3-(N,N-dimethylamino)phenylboronic acid.[4]

Disclaimer: This is an illustrative protocol and must be adapted and optimized by a qualified chemist. All operations should be performed in a fume hood with appropriate personal protective equipment.

  • Reaction Setup: Dissolve the starting material, 3-bromo-N,N-dimethyl-α-methylbenzylamine, in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) dropwise while maintaining the temperature. Stir for a short period after addition is complete. The causality here is the lithium-halogen exchange, which generates a highly reactive aryllithium intermediate.

  • Borylation: Add a trialkyl borate (e.g., trimethyl borate) dropwise to the aryllithium solution at -78 °C. This electrophilic trapping step forms a boronate ester intermediate. The low temperature is crucial to prevent side reactions.

  • Quenching and Hydrolysis: Allow the reaction to warm slowly. Quench the reaction by adding aqueous acid (e.g., 2 M HCl). This step hydrolyzes the boronate ester to the desired boronic acid.

  • Workup and Purification: Neutralize the mixture and extract the product with an organic solvent (e.g., ethyl acetate). The crude product is then purified, typically by silica gel column chromatography, to yield the final product.[4]

synthesis_workflow start Start: Aryl Bromide step1 1. Dissolve in THF 2. Cool to -78 °C start->step1 step2 Add n-BuLi (Lithium-Halogen Exchange) step1->step2 step3 Add B(OMe)₃ (Borylation) step2->step3 step4 Aqueous HCl Workup (Hydrolysis) step3->step4 step5 Extraction & Purification step4->step5 end Final Product: Boronic Acid step5->end

Caption: General synthesis workflow for arylboronic acids.

Storage and Safety
  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[2] Storage at 0-8 °C under an inert atmosphere is recommended to minimize degradation.[2][4]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a chemical fume hood with appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Stability: Boronic acids can dehydrate to form cyclic anhydrides known as boroxines, especially when heated.[6] While this process is often reversible upon addition of water, it can complicate stoichiometry and analysis. The presence of the amino group may also render the compound sensitive to oxidation.

Conclusion

{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is a strategically important synthetic intermediate with well-defined physical properties and a growing portfolio of applications. Its utility in constructing complex molecules for pharmaceuticals and materials science underscores the importance of understanding its core characteristics. This guide provides the foundational knowledge required for researchers to effectively and safely incorporate this valuable reagent into their experimental designs.

References

  • Chem-Impex. {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid. [Link]

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  • PubChem. 3-((1S)-1-(Dimethylamino)ethyl)phenyl N,N-dimethylcarbamate. [Link]

  • Wikipedia. Phenylboronic acid. [Link]

  • Bheemisetty, H. & Lewis, S. (2022). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 12(11), 058-069. [Link]

  • Google Patents. Method for synthesis of (s)-3-[(1-dimethylamino)
  • Adu, Amponsem, et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 27(21), 7578. [Link]

  • Marinaro, W. A., et al. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198. [Link]

  • Wang, L., et al. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry, 19(23), 7587-7594. [Link]

  • Shiratori, S., et al. (2014). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Journal of Functional Biomaterials, 5(3), 136-151. [Link]

  • Yuan, W., et al. (2014). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. International Journal of Nanomedicine, 9, 1699-1709. [Link]

  • Google Patents. A method of production of (-)-(s)-3-[1-(dimethylamino)
  • Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(7), 837. [Link]

  • Wang, L., et al. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry (Weinheim an der Bergstrasse, Germany), 19(23), 7587-7594. [Link]

  • American Chemical Society Publications. Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1272-1281. [Link]

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An In-depth Technical Guide to {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is a versatile organoboron compound that has garnered significant attention in organic synthesis, medicinal chemistry, and materials science. Its unique molecular architecture, featuring a phenylboronic acid moiety substituted with a chiral dimethylaminoethyl group, imparts a valuable combination of reactivity and functionality. This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and key applications, with a focus on its role as a critical building block in the development of pharmaceuticals and advanced materials.

Boronic acids, in general, are appreciated for their stability, low toxicity, and diverse reactivity, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The subject of this guide is of particular interest due to the presence of a tertiary amine, which can influence its chemical properties, such as solubility and catalytic activity, and offers a potential site for further chemical modification. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including potential anti-cancer agents.[1]

Molecular Structure and Physicochemical Properties

The molecular structure of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is characterized by a benzene ring substituted at the meta-position with a 1-(dimethylamino)ethyl group and a boronic acid [-B(OH)₂] group. The presence of a stereocenter at the benzylic carbon of the ethyl group means that this compound can exist as a racemate or as individual enantiomers.

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₆BNO₂[1]
Molecular Weight 193.1 g/mol [1]
CAS Number 1287753-36-9[1]
Appearance White solid[1]
Purity ≥ 95% (by NMR)[1]
Storage Conditions 0-8°C[1]

Synthesis and Purification

While a specific, detailed protocol for the synthesis of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is not widely published, its preparation can be logically deduced from the synthesis of its precursors, particularly in the context of the production of the Alzheimer's disease drug, Rivastigmine.[] The synthesis likely involves the formation of an organometallic intermediate from a protected or unprotected 3-[1-(dimethylamino)ethyl]bromobenzene, followed by quenching with a trialkyl borate and subsequent hydrolysis.

A plausible synthetic route is outlined below:

Synthesis_Pathway A 3-Bromoacetophenone B 3-Bromo-1-(dimethylamino)ethylbenzene A->B Reductive Amination C Organolithium or Grignard Reagent B->C Metal-Halogen Exchange D {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid C->D Borylation and Hydrolysis E Dimethylamine E->B F Reducing Agent (e.g., NaBH(OAc)₃) F->B G 1. n-BuLi or Mg 2. B(OR)₃ 3. H₃O⁺ G->D

Figure 1: A plausible synthetic pathway for {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid.

Conceptual Synthesis Protocol:

  • Reductive Amination: 3-Bromoacetophenone is reacted with dimethylamine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield 3-bromo-1-(dimethylamino)ethylbenzene.

  • Formation of the Organometallic Intermediate: The resulting bromo-compound is then treated with an organolithium reagent (e.g., n-butyllithium) or magnesium metal to form the corresponding organolithium or Grignard reagent. This step must be carried out under inert and anhydrous conditions.

  • Borylation and Hydrolysis: The organometallic intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures. Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid.

Purification:

Purification would typically involve extraction and crystallization. The amphoteric nature of the compound (due to the basic amine and acidic boronic acid) allows for purification via pH-controlled extractions. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, would likely yield the final product in high purity.

Key Applications in Organic Synthesis

The primary utility of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[3][4] In this reaction, the organoboronic acid couples with an organic halide or triflate in the presence of a palladium catalyst and a base.

Suzuki_Miyaura_Coupling cluster_conditions Reaction Conditions BoronicAcid {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid Product Coupled Product BoronicAcid->Product OrganicHalide Ar-X (X = Br, I, OTf) OrganicHalide->Product Catalyst Pd(0) Catalyst Base Base (e.g., K₂CO₃, Cs₂CO₃)

Sources

A Comprehensive Technical Guide to the Stability and Storage of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is a bifunctional organoboron compound of significant interest to researchers in medicinal chemistry and materials science.[1] Its utility as a building block in complex molecule synthesis, particularly in the development of novel therapeutics and advanced materials, is well-established.[1] The molecule's architecture, featuring both a reactive boronic acid moiety and a basic dimethylaminoethyl group, presents unique opportunities for synthetic transformations. However, these same functional groups are also the primary sources of its chemical instability.

An in-depth understanding of the degradation pathways and requisite storage conditions for this compound is not merely a matter of procedural compliance; it is fundamental to ensuring the validity, reproducibility, and success of the research in which it is employed. This guide provides a detailed examination of the factors governing the stability of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid, offering field-proven protocols for its storage and handling, and methodologies for its stability assessment.

Physicochemical Profile

To comprehend the stability of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid, one must first appreciate its structure. The molecule consists of a phenyl ring substituted with a boronic acid group [-B(OH)₂] and a dimethylaminoethyl side chain. These two groups dictate its reactivity and susceptibility to degradation.

PropertyValueReference
CAS Number 1287753-36-9[1]
Molecular Formula C₁₀H₁₆BNO₂N/A
Molecular Weight 193.05 g/mol N/A
Appearance Solid, Pale Green to Pale Grey[2]
Melting Point 191-193°C[2]

The boronic acid is a Lewis acid, capable of forming reversible covalent bonds, while the tertiary amine is a Lewis base.[3] This duality underpins its synthetic utility but also creates specific vulnerabilities that must be meticulously managed.

The Chemistry of Degradation: Key Influencing Factors

The stability of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is primarily challenged by its sensitivity to atmospheric conditions, specifically oxygen and moisture. The degradation processes are not theoretical; they are active pathways that can compromise sample purity over time.

The Boronic Acid Moiety: A Locus of Reactivity

The carbon-boron (C-B) bond is the most labile part of the molecule. Several degradation pathways target this functional group.

  • Oxidative Deboronation: This is a significant and often rapid degradation pathway for boronic acids.[4][5] The empty p-orbital of the boron atom is susceptible to nucleophilic attack by oxygen, including atmospheric oxygen and other reactive oxygen species (ROS).[4][6] This leads to a 1,2-shift, cleaving the C-B bond to form the corresponding phenol and boric acid.[4][7] This process is often irreversible and represents a complete loss of the starting material's intended reactivity. Studies have shown that for some boronic acids, this oxidation can be a primary route of metabolism and deactivation.[8]

  • Dehydration and Boroxine Formation: Boronic acids have a strong propensity to lose water, especially in the solid state or in non-aqueous solvents, to form cyclic trimeric anhydrides known as boroxines.[3] This is a reversible equilibrium reaction. While boroxine formation does alter the chemical nature of the material, the boronic acid can often be regenerated by treatment with water. However, the presence of boroxines can complicate stoichiometry and reaction kinetics, leading to irreproducible results.

  • Protodeboronation: This pathway involves the protonolysis of the C-B bond, replacing it with a C-H bond.[9] It is a well-known undesired side reaction in reactions utilizing boronic acids, such as the Suzuki coupling.[3][9] The propensity for protodeboronation is highly dependent on factors like pH, temperature, and the presence of metal catalysts.[9][10]

The Dimethylaminoethyl Group: An Additional Consideration

While the boronic acid is the primary site of instability, the tertiary amine group also requires consideration. Amines can be susceptible to oxidation, and their basicity means the compound's overall stability and solubility can be pH-dependent. Care must be taken to avoid strongly acidic or basic conditions unless required for a specific reaction, and to avoid incompatibilities with certain reagents.[11]

Visualizing the Primary Degradation Pathways

The following diagram illustrates the two most common degradation pathways for the boronic acid moiety.

G cluster_main Degradation of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid cluster_products Degradation Products Parent {3-[1-(Dimethylamino)ethyl]phenyl} boronic acid Oxidation_Product 3-[1-(Dimethylamino)ethyl]phenol + B(OH)₃ Parent->Oxidation_Product Oxidative Deboronation (Irreversible) O₂, H₂O₂ Dehydration_Product Corresponding Boroxine (Trimeric Anhydride) Parent->Dehydration_Product Dehydration (Reversible) -H₂O

Key degradation pathways for the subject compound.

Recommended Storage and Handling Protocols

To preserve the integrity of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid, a multi-faceted approach focusing on controlling the compound's immediate environment is essential. The following protocols are designed as a self-validating system; adherence to them inherently minimizes the risk of degradation.

Optimal Long-Term Storage Conditions

For long-term storage (> 1 month), the following conditions are mandatory to mitigate the risks of oxidation, hydrolysis, and thermal decomposition.

ParameterRecommended ConditionCausality and Rationale
Temperature 2-8°C (Refrigerated)Reduces the rate of all chemical degradation pathways, including oxidation and protodeboronation.[2][12]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative deboronation by excluding atmospheric oxygen.[12] It also displaces moisture, preventing hydrolysis and boroxine formation.
Moisture Dry/Desiccated Boronic acids are hygroscopic. Storing in a desiccator inside the refrigerator prevents water absorption, which can facilitate hydrolysis and other degradation reactions.
Light Protected from Light (Opaque Container)Protects against potential photolytic degradation pathways.[13]
Container Tightly sealed, chemically inert (e.g., amber glass vial with a PTFE-lined cap)A proper seal is critical to maintain the inert atmosphere and prevent moisture ingress.[14][15]
Safe Handling Procedures

Proper handling during experimental use is as critical as long-term storage. Each exposure to the ambient environment is an opportunity for degradation.

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing onto the cold solid.

  • Inert Atmosphere Transfer: Whenever possible, handle the solid compound inside a glove box or under a positive pressure of inert gas (e.g., using a Schlenk line). This is the most effective way to prevent exposure to air and moisture.

  • Minimize Exposure: If an inert atmosphere enclosure is unavailable, work quickly. Weigh the required amount and immediately and securely reseal the main container. Purge the headspace of the container with argon or nitrogen before sealing for storage.

  • Solvent Preparation: When preparing solutions, use anhydrous, deoxygenated solvents to prevent introducing water or dissolved oxygen that could degrade the compound.

  • Avoid Incompatibilities: Do not store or handle near strong oxidizing agents, as they will aggressively degrade the boronic acid.[12]

Experimental Design for Stability Assessment

Trustworthiness in research demands self-validation. A formal stability study provides definitive data on a compound's shelf-life under specific conditions. The following outlines a robust protocol for assessing the stability of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid.

Objective

To quantify the rate of degradation of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid under defined storage conditions (e.g., recommended vs. ambient) over time.

Step-by-Step Methodology
  • Initial Characterization (T=0): Obtain a high-purity reference sample of the compound. Perform a full characterization, including High-Performance Liquid Chromatography (HPLC) for purity, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Mass Spectrometry (MS) for identity.

  • Sample Aliquoting: Under a strict inert atmosphere, accurately weigh and aliquot the compound into multiple, identical, properly sealed vials. This prevents repeated opening of a single master batch.

  • Establish Storage Conditions:

    • Condition A (Recommended): 2-8°C, under Argon, protected from light.

    • Condition B (Ambient): 25°C / 60% Relative Humidity (RH), in a sealed vial exposed to normal lab light.

    • Condition C (Accelerated): 40°C / 75% RH, in a sealed vial.

  • Define Time Points: Establish a pull schedule for analysis. For example: T=0, 1 month, 3 months, 6 months, and 12 months.

  • Analysis at Each Time Point: At each scheduled time point, remove one vial from each storage condition. Allow it to equilibrate to room temperature and analyze its purity using a validated stability-indicating HPLC method (e.g., a gradient C18 RP-HPLC method capable of separating the parent compound from its potential degradants).

  • Data Evaluation: Plot the purity (%) versus time for each condition. Identify and, if possible, characterize any significant degradation products that appear in the chromatograms using techniques like LC-MS.

Workflow Visualization

The following diagram outlines the experimental workflow for a comprehensive stability study.

G cluster_workflow Stability Assessment Workflow start Obtain High-Purity Reference Sample aliquot Aliquot Samples (Inert Atmosphere) start->aliquot stress Place in Storage Conditions (A, B, C) aliquot->stress pull Pull Samples at Defined Time Points (T=0, 1, 3, 6 mo.) stress->pull analyze Analyze Purity (Stability-Indicating HPLC) pull->analyze evaluate Evaluate Data (Purity vs. Time Plot) analyze->evaluate end Determine Shelf-Life & Degradation Profile evaluate->end

A logical workflow for conducting a stability study.

Conclusion

The chemical stability of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is fundamentally governed by the inherent reactivity of its boronic acid group. This functionality is highly susceptible to oxidative deboronation and dehydration to form boroxines. The presence of the tertiary amine adds another layer of chemical consideration. Consequently, maintaining the purity and integrity of this valuable synthetic building block is critically dependent on stringent environmental control. The consistent application of storage protocols—specifically, refrigeration under a dry, inert atmosphere and protection from light—is non-negotiable for any laboratory utilizing this compound. By understanding the causality behind these protocols and implementing robust handling and assessment procedures, researchers can ensure the reliability of their materials and the integrity of their scientific outcomes.

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An In-depth Technical Guide to Boronic Acids in Organic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Boronic acids and their derivatives have emerged from relative obscurity to become indispensable tools in modern organic chemistry, with profound implications for materials science and drug discovery. Their unique electronic structure, characterized by a vacant p-orbital on the boron atom, imparts Lewis acidity and the remarkable ability to form reversible covalent bonds with diols. This guide provides a comprehensive exploration of the core principles of boronic acid chemistry, from fundamental structure and synthesis to their transformative applications in catalysis, sensing, and medicinal chemistry. We delve into the mechanistic intricacies of their most celebrated reaction, the Suzuki-Miyaura cross-coupling, and provide field-proven experimental protocols. This document is intended to serve as a detailed technical resource, empowering researchers to confidently and effectively harness the vast potential of boronic acids in their scientific endeavors.

The Fundamental Chemistry of Boronic Acids

Structure and Intrinsic Properties

A boronic acid is an organoboron compound with the general formula R–B(OH)₂, where 'R' represents an alkyl or aryl group.[1] The boron atom in a boronic acid is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane.[2] This electron deficiency confers Lewis acidic character, a defining feature of boronic acids.[1]

A key characteristic of boronic acids is their propensity to form reversible covalent complexes with molecules containing vicinal diols, such as sugars, and other Lewis bases like amino acids and hydroxamic acids.[1] While the pKa of a typical boronic acid is around 9, the formation of a tetrahedral boronate complex with a diol can lower the pKa to approximately 7, a feature that is exploited in the design of sensors for biological systems.[1]

Boronic acids are generally stable, often crystalline solids with high melting points, and are considered relatively non-toxic, ultimately degrading to environmentally benign boric acid.[2][3] However, they are prone to dehydration, which can lead to the formation of cyclic trimers known as boroxines.[2]

Synthesis of Boronic Acids: Core Methodologies

The synthesis of boronic acids is a well-established area of organic chemistry, with several reliable methods available. The most prevalent approach involves the reaction of an organometallic reagent with a trialkyl borate ester, followed by hydrolysis.[1][4]

The traditional and widely used method for synthesizing arylboronic acids involves the generation of a Grignard or organolithium reagent from an aryl halide, which then reacts with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate).[4][5] Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the desired boronic acid.[4][5]

Experimental Protocol: Synthesis of (3,4,5-Trifluorophenyl)boronic Acid [1]

  • Reaction Setup: A flame-dried, three-necked, 250-mL round-bottomed flask is equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The system is maintained under an argon atmosphere.

  • Grignard Reagent Formation: Magnesium turnings (1.82 g, 75.0 mmol) are placed in the flask, and the system is flame-dried under vacuum and backfilled with argon. Anhydrous diethyl ether (50 mL) is introduced, a crystal of iodine is added, and the mixture is heated to reflux. 1-Bromo-3,4,5-trifluorobenzene (8.36 mL, 14.8 g, 70.0 mmol) is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 2 hours.

  • Borylation: In a separate flame-dried, 500-mL, single-necked, round-bottomed flask equipped with a magnetic stir bar and an argon inlet, dry tetrahydrofuran (THF, 50 mL) and trimethyl borate (15.7 mL, 14.5 g, 140 mmol) are combined and cooled to 0°C. The freshly prepared Grignard reagent is transferred to this solution via a double-ended needle.

  • Workup and Purification: The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. It is then quenched with 200 mL of saturated ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is recrystallized from hot ethyl acetate and hexane to afford pure (3,4,5-trifluorophenyl)boronic acid as white crystals.[1]

In recent years, palladium-catalyzed cross-coupling reactions have become a powerful tool for the synthesis of boronic acids and their esters. The Miyaura borylation, for instance, involves the coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.

Purification and Characterization

The purification of boronic acids can be challenging due to their polarity and tendency to form boroxines. Common purification techniques include:

  • Recrystallization: This is a widely used method for purifying solid boronic acids.[5] The choice of solvent is crucial and often requires screening.[6] For example, a mixture of ethyl acetate and hexane is effective for recrystallizing (3,4,5-trifluorophenyl)boronic acid.[1]

  • Acid-Base Extraction: The acidic nature of boronic acids allows for their separation from non-acidic impurities through extraction with a basic aqueous solution, followed by acidification and re-extraction into an organic solvent.[5][6]

  • Chromatography: While challenging, column chromatography on silica gel can be used for the purification of less polar boronic acids.[5]

Characterization of boronic acids is typically achieved through a combination of spectroscopic methods:

  • NMR Spectroscopy:

    • ¹H NMR: Provides information about the organic scaffold of the molecule. The protons on the carbon atom attached to the boron atom often show characteristic shifts.

    • ¹³C NMR: Useful for confirming the carbon framework. The carbon atom bonded to boron typically appears in a predictable region of the spectrum.

    • ¹¹B NMR: This is a particularly powerful technique for characterizing boronic acids. The chemical shift of the boron nucleus is sensitive to its coordination environment. Trigonal planar (sp²) boronic acids typically resonate around δ 27-33 ppm, while tetrahedral (sp³) boronate esters and complexes appear at higher fields (δ 4-13 ppm).[7]

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the boronic acid.

  • Infrared (IR) Spectroscopy: The B-O and O-H stretching vibrations can be observed, providing further structural confirmation.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Modern Synthesis

The palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, known as the Suzuki-Miyaura reaction, is arguably the most significant application of boronic acids in organic chemistry.[3] This reaction forms a new carbon-carbon bond and is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[8]

The Catalytic Cycle: A Mechanistic Deep Dive

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)Ln-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation R²-B(OH)₂ Base PdII_B R¹-Pd(II)Ln-R² Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate (R¹-Pd(II)Ln-X). This is often the rate-determining step of the reaction.[1] The reactivity of the halide follows the general trend I > Br > Cl.[1]

  • Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Key Reaction Parameters and Optimization

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key parameters:

  • Palladium Catalyst and Ligand: The choice of palladium source and ligand is critical. Phosphine ligands are commonly used to stabilize the palladium catalyst and modulate its reactivity.[2] Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[2] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.[2]

  • Base: A base is essential for the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The choice of base can significantly impact the reaction outcome.

  • Solvent: A variety of solvents can be used, often a mixture of an organic solvent (e.g., toluene, dioxane, THF) and water. The presence of water can be beneficial for the dissolution of the base and the formation of the active boronate species.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodoanisole and Phenylboronic Acid [9]

  • Reaction Setup: In a microwave-safe vessel, 4-iodoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), Pd/C (15 mg, 1.4 mol% of Pd), and K₂CO₃ (2.0 mmol) are combined.[9]

  • Reaction Execution: DMF (8 mL) is added, and the vessel is sealed. The reaction mixture is heated under reflux in an adapted domestic microwave oven.[9] The reaction time can be varied to optimize the yield.[9]

  • Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-methoxybiphenyl.

Troubleshooting Common Issues

Despite its robustness, the Suzuki-Miyaura coupling can sometimes present challenges. Common issues and potential solutions include:

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalystEnsure proper degassing of solvents and use of a fresh, active catalyst.
Poorly soluble starting materialsTry a different solvent system or add a co-solvent.[10]
Inefficient transmetalationScreen different bases and ensure adequate mixing.
Homocoupling of the boronic acid Presence of oxygenThoroughly degas the reaction mixture.[3]
Use of a Pd(II) precatalyst without a reductantUse a Pd(0) source or add a reducing agent.[3]
Deborylation of the boronic acid Prolonged reaction times or high temperaturesOptimize reaction conditions to minimize reaction time and temperature.
β-Hydride elimination (with alkylboronic acids) Use of certain palladium catalystsConsider using a nickel catalyst or ligands with a larger bite angle.[1]
Protecting Groups for Boronic Acids

In multi-step syntheses, it is often necessary to protect the boronic acid functionality to prevent unwanted side reactions. Common protecting groups for boronic acids include:

  • Pinacol Esters: These are the most widely used protecting groups due to their stability to a range of reaction conditions and their compatibility with silica gel chromatography.[11] They can be deprotected under acidic or basic conditions.

  • MIDA (N-methyliminodiacetic acid) Esters: MIDA boronates are exceptionally stable and can withstand a wide range of reaction conditions, including anhydrous cross-coupling.[12] They are readily deprotected under mild aqueous basic conditions.[12][13]

Boronic Acids in Drug Discovery and Development

The unique properties of boronic acids have made them valuable pharmacophores in medicinal chemistry. The ability of the boron atom to form a reversible covalent bond with the active site serine or threonine residues of proteases is a key feature in the design of enzyme inhibitors.[14]

Boronic Acid-Based Enzyme Inhibitors

The most prominent example of a boronic acid-containing drug is Bortezomib (Velcade®) , a proteasome inhibitor approved for the treatment of multiple myeloma.[15] Bortezomib's boronic acid moiety forms a stable, yet reversible, complex with the active site threonine of the 26S proteasome, leading to the inhibition of its proteolytic activity.

The development of boronic acid-based inhibitors has extended to other enzyme classes, including serine proteases and metallo-β-lactamases.[14][16] For instance, peptidyl boronic acids have been shown to be potent inhibitors of prostate-specific antigen (PSA), a serine protease implicated in prostate cancer.[14]

Enzyme Target Inhibitor Type Ki (nM) Reference
KPC-2 β-lactamaseTriazole-based boronic acid730[17]
AmpC β-lactamaseTriazole-based boronic acid140[17]
Plasmodium falciparum SUB1Peptidic boronic acid1.0[11]
Boronic Acids in Drug Delivery and Pharmacokinetics

While potent, some peptide boronic acids suffer from poor pharmacokinetic properties due to the instability of peptide bonds.[15] Strategies to improve their in vivo stability include the replacement of amide bonds with more stable linkages.[15]

Boronic Acids as Chemical Sensors

The reversible interaction of boronic acids with diols forms the basis for their use as chemical sensors, particularly for the detection of saccharides.[18] This interaction can be coupled with a fluorescent reporter to generate a measurable signal upon binding to the target analyte.

Fluorescent Sensors for Saccharides

Boronic acid-based fluorescent sensors typically consist of a fluorophore appended with one or more boronic acid moieties. Upon binding to a saccharide, such as glucose, the electronic properties of the boronic acid change, which in turn modulates the fluorescence of the reporter.[19] This can result in either an increase or decrease in fluorescence intensity, or a shift in the emission wavelength.

Fluorescent_Sensor Sensor Fluorophore-B(OH)₂ Complex Fluorophore-Boronate Ester Complex Sensor->Complex + Saccharide Saccharide (e.g., Glucose) Signal Fluorescence Signal Change Complex->Signal

Caption: General principle of a boronic acid-based fluorescent sensor.

These sensors have shown great promise for the continuous monitoring of glucose levels in diabetic patients.[20]

Experimental Protocol: General Procedure for Glucose Sensing with a Boronic Acid-Based Fluorescent Hydrogel [21]

  • Hydrogel Preparation: A pre-polymerized hydrogel containing the boronic acid-functionalized fluorescent dye is prepared.

  • Acclimation: The hydrogel is placed in a 96-well plate and incubated in a buffer solution without glucose to establish a baseline fluorescence.[21]

  • Glucose Addition: Solutions with varying concentrations of glucose are added to the wells containing the hydrogel and incubated for a set period (e.g., 30 minutes).[21]

  • Fluorescence Measurement: The fluorescence intensity is measured using a plate reader at the appropriate excitation and emission wavelengths.[21] The change in fluorescence intensity is correlated with the glucose concentration.

Safety and Handling of Boronic Acids and Related Reagents

While generally considered to have low toxicity, proper safety precautions should always be taken when handling boronic acids and the reagents used in their synthesis and reactions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[22][23]

  • Ventilation: Handle boronic acids and volatile reagents in a well-ventilated fume hood to avoid inhalation of dust or vapors.[22][23]

  • Handling Palladium Catalysts: Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere. Avoid inhalation of palladium dust.[22]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.[23]

Conclusion and Future Outlook

Boronic acids have transitioned from chemical curiosities to indispensable reagents in the modern chemical sciences. Their unique reactivity, particularly in the Suzuki-Miyaura cross-coupling, has revolutionized the synthesis of complex organic molecules. Furthermore, their applications in medicinal chemistry and as chemical sensors continue to expand, with new and innovative uses being reported regularly. As our understanding of the fundamental principles of boronic acid chemistry deepens, we can expect to see the development of even more sophisticated catalysts, more potent and selective drugs, and more sensitive and specific sensors, further solidifying the central role of boronic acids in advancing science and technology.

References

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  • Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
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  • PMC. (n.d.). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Available from: [Link]

  • ResearchGate. (2020, June 6). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available from: [Link]

  • Proceedings of the National Academy of Sciences. (n.d.). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Available from: [Link]

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  • MDPI. (n.d.). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Available from: [Link]

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Methodological & Application

Application Notes and Protocols: Leveraging {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid for the Synthesis of Potent Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Targeted Cancer Therapy

In the landscape of modern oncology, the development of targeted therapies has revolutionized treatment paradigms. Small molecule kinase inhibitors, in particular, have emerged as a cornerstone of precision medicine, offering enhanced efficacy and reduced toxicity compared to traditional chemotherapy. Within this context, {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid has established itself as a critical building block in the synthesis of a new generation of potent anti-cancer agents. Its unique structural features make it an ideal coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the construction of complex molecular architectures with significant therapeutic potential.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid in the synthesis of anti-cancer agents, with a particular focus on the potent Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. We will delve into the underlying scientific principles, provide detailed, field-proven protocols, and explore the mechanism of action of the resulting therapeutic agents.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile carbon-carbon bond-forming reaction that has become indispensable in pharmaceutical synthesis.[2] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid) with an organohalide or triflate. The mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids and catalysts have contributed to its widespread adoption.[2]

The general catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system is crucial for the success of the reaction and can be tailored to the specific substrates being coupled.

Mechanism of Action: Targeting Bruton's Tyrosine Kinase (BTK) in B-Cell Malignancies

Many of the anti-cancer agents synthesized using {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid are kinase inhibitors. A prominent example is Ibrutinib, a first-in-class BTK inhibitor approved for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[3][4]

BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[5][6] The BCR pathway is essential for the proliferation, differentiation, and survival of B-cells.[7] In many B-cell cancers, this pathway is constitutively active, leading to uncontrolled cell growth and survival.[8]

Ibrutinib acts as an irreversible inhibitor of BTK. It forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to the inhibition of its enzymatic activity.[1][7] This disruption of the BCR signaling cascade ultimately induces apoptosis (programmed cell death) in malignant B-cells.[8][9]

Signaling Pathway Diagram: The Role of BTK in B-Cell Receptor Signaling and its Inhibition by Ibrutinib

BTK_Signaling_Pathway BTK Signaling Pathway and Ibrutinib Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux NF_kB NF-κB Pathway Ca_flux->NF_kB MAPK MAPK Pathway Ca_flux->MAPK Cell_Survival Cell Proliferation & Survival NF_kB->Cell_Survival MAPK->Cell_Survival Ibrutinib Ibrutinib Ibrutinib->BTK Covalent Inhibition (Cys-481)

Caption: BTK signaling pathway and Ibrutinib inhibition.

Experimental Protocols: Synthesis of an Ibrutinib Precursor

The following protocol details the synthesis of a key intermediate in the production of Ibrutinib, showcasing the application of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid in a Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

Caption: Synthesis of an Ibrutinib precursor via Suzuki-Miyaura coupling.

Materials and Reagents:

ReagentCAS NumberMolecular WeightSupplier
{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid1256355-23-3193.06Major Suppliers
4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine151266-23-8261.02Major Suppliers
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-31155.56Major Suppliers
Potassium Carbonate (K₂CO₃)584-08-7138.21Major Suppliers
1,4-Dioxane (anhydrous)123-91-188.11Major Suppliers
Water (deionized)7732-18-518.02Major Suppliers
Ethyl Acetate (EtOAc)141-78-688.11Major Suppliers
Saturated Sodium Chloride Solution (Brine)N/AN/ALab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Major Suppliers

Step-by-Step Protocol:

  • Reaction Setup:

    • To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq).

    • Add {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid (1.2 eq) to the flask.

    • Add potassium carbonate (K₂CO₃) (2.0 eq).

    • Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition:

    • Under a positive flow of nitrogen, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to the flask. The total solvent volume should be sufficient to dissolve the reactants (approximately 10-20 mL per gram of the limiting reagent).

    • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) to the reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with water and saturated sodium chloride solution (brine).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[3][10]

    • A typical eluent system for this purification is a gradient of methanol in dichloromethane (e.g., 0-10% methanol).[3]

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the purified Ibrutinib precursor as a solid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere is critical as the palladium(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the catalytic cycle.

  • Base: Potassium carbonate is a commonly used base in Suzuki-Miyaura couplings. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[11]

  • Solvent System: The mixture of dioxane and water is effective for dissolving both the organic and inorganic reagents, creating a homogeneous reaction environment. Water also plays a role in the activation of the boronic acid.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and widely used catalyst for Suzuki-Miyaura reactions, known for its efficiency in a broad range of coupling reactions.

  • Purification: Flash column chromatography is a standard and effective method for purifying organic compounds, allowing for the separation of the desired product from unreacted starting materials, catalyst residues, and byproducts.

Biological Activity of Ibrutinib

The efficacy of Ibrutinib as a BTK inhibitor has been extensively characterized. The following table summarizes its inhibitory activity against BTK and its cytotoxic effects on various cancer cell lines.

Target/Cell LineAssay TypeIC₅₀ ValueReference
BTKEnzymatic Assay0.5 nM[1]
B-Cell LineCell-based Assay11 nM[1]
BT474 (Breast)MTT Assay9.94 nM[12]
SKBR3 (Breast)MTT Assay8.89 nM[12]

Conclusion

{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is a valuable and versatile reagent for the synthesis of complex, biologically active molecules, particularly in the realm of anti-cancer drug discovery. The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for incorporating this building block into a variety of molecular scaffolds. The successful synthesis of Ibrutinib and its precursors serves as a prime example of the power of this approach. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize this important synthetic tool in their own drug development endeavors.

References

  • WO2017074265A1 - Process for preparing ibrutinib and its intermediates - Google P
  • Process for preparing ibrutinib and its intermediates - TREA. [Link]

  • METHOD FOR PREPARING IBRUTINIB - European Patent Office - EP 3257855 A1. [Link]

  • (PDF) Synthesis of [ 13 C 6 ]‐Ibrutinib - ResearchGate. [Link]

  • Bruton's tyrosine kinase (BTK) structure diagram. BTK is composed of... - ResearchGate. [Link]

  • Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase - PMC - NIH. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. [Link]

  • WO2017039425A1 - A method for preparation of ibrutinib precursor - Google P
  • The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC. [Link]

  • Targeting BTK in B-Cell Malignancies - OncLive. [Link]

  • IC 50 values of Ibrutinib in two breast cancer cell lines overexpressing HER2 - ResearchGate. [Link]

  • Structure of Bruton's tyrosine kinase (BTK) and associated... - ResearchGate. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms. [Link]

  • Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PubMed Central. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one - ResearchGate. [Link]

  • Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase - NIH. [Link]

  • Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling - The Royal Society of Chemistry. [Link]

  • Ibrutinib for CLL: Mechanism of action and clinical considerations - Lymphoma Hub. [Link]

  • A schematic representation of BCR/BTK signaling pathway. The BCR... - ResearchGate. [Link]

  • How BTK inhibitors treat mantle cell lymphoma - MD Anderson Cancer Center. [Link]

  • The Mechanism of Action of Ibrutinib | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. [Link]

  • Overcoming BTK Resistance With Non-Covalent BTKi - YouTube. [Link]

  • Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - MDPI. [Link]

  • Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. [Link]

Sources

Application Note & Protocol: Suzuki-Miyaura Cross-Coupling with {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, a contribution recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction typically couples an organoboron species (like a boronic acid) with an organohalide or triflate.[1][3]

This application note provides a detailed experimental framework for the use of a specialized building block, {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid . The presence of the chiral dimethylaminoethyl moiety introduces a key structural feature often sought in medicinal chemistry for its potential to engage in specific biological interactions or influence the physicochemical properties of the final compound. However, the Lewis basic nitrogen atom also presents a unique challenge, as it can potentially coordinate with the palladium catalyst, influencing its activity. This guide offers a robust protocol designed to achieve high-yield coupling while navigating the specific reactivity of this substrate.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][3]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar¹-X), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[3]

  • Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [Ar²B(OH)₃]⁻).[4][5][6] The base also facilitates the displacement of the halide from the palladium complex.[1]

  • Reductive Elimination: The two coupled organic fragments (Ar¹-Ar²) are expelled from the palladium center, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar¹-Pd(II)L₂-Ar² transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0  Regeneration product Ar¹-Ar² (Product) reductive_elimination->product ar1x Ar¹-X (Organohalide) ar1x->oxidative_addition boronic_acid Ar²-B(OH)₂ + Base boronic_acid->transmetalation

Sources

The Versatility of {3-[1-(Dimethylamino)ethyl]phenyl}boronic Acid in Advanced Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid as a versatile reagent in modern bioconjugation. Boronic acids have emerged as a pivotal class of compounds in the construction of therapeutically relevant bioconjugates, owing to their unique reactivity and biocompatibility.[1][2] This document details the chemical properties of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid and provides comprehensive, step-by-step protocols for its application in three key bioconjugation techniques: reversible boronate ester formation with diols, the Petasis (borono-Mannich) reaction, and Suzuki-Miyaura cross-coupling. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and experimental considerations to ensure robust and reproducible results. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the capabilities of this unique boronic acid for creating novel bioconjugates for therapeutic, diagnostic, and research applications.

Introduction: A New Player in the Bioconjugation Toolbox

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development.[3] It enables the creation of sophisticated constructs such as antibody-drug conjugates (ADCs), protein-polymer conjugates, and targeted imaging agents. The choice of chemical ligation strategy is paramount to the success of a bioconjugate, with ideal reactions being highly selective, efficient, and biocompatible.[4]

Boronic acids have garnered significant attention in this field due to their multifaceted reactivity.[1][5] The boron atom's empty p-orbital allows for the formation of reversible covalent bonds with nucleophiles like oxygen and nitrogen, a property that can be harnessed for stimuli-responsive systems.[6] Furthermore, boronic acids are stable, readily available, and can participate in robust carbon-carbon bond-forming reactions.[1]

This application note focuses on a particularly interesting derivative: {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid . Its structure incorporates a phenylboronic acid moiety for established bioconjugation reactions, along with a dimethylaminoethyl group. This side chain can enhance aqueous solubility and may offer an additional site for orthogonal conjugation, presenting exciting possibilities for creating dual-functionalized biomolecules.

Physicochemical Properties of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid:

PropertyValueReference
CAS Number 1287753-36-9[7]
Molecular Formula C₁₀H₁₆BNO₂[7]
Molecular Weight 193.05 g/mol [7]
Appearance White solid[7]
Purity ≥95% (NMR)[7]
Storage Conditions 0-8°C[7]

Key Bioconjugation Techniques and Protocols

This section details the application of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid in three distinct and powerful bioconjugation methodologies.

Reversible Bioconjugation: Boronate Ester Formation with Diols

The reversible interaction between boronic acids and 1,2- or 1,3-diols is a hallmark of their chemistry and is particularly useful for creating stimuli-responsive bioconjugates.[8] This interaction is highly pH-dependent, with the stable boronate ester forming at alkaline pH and dissociating in acidic conditions.[9] This property can be exploited for drug delivery systems that release their payload in the acidic tumor microenvironment or within endosomes. Biomolecules rich in cis-diols, such as glycoproteins and RNA, are natural targets for this type of conjugation.

Workflow for Reversible Bioconjugation via Boronate Ester Formation:

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis Biomolecule Diol-containing Biomolecule (e.g., Glycoprotein) Reaction Incubate at Alkaline pH (e.g., pH 8.5) Biomolecule->Reaction BoronicAcid {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid BoronicAcid->Reaction Purification Purification (e.g., Dialysis) Reaction->Purification Characterization Characterization (e.g., SDS-PAGE, MS) Purification->Characterization

Caption: Workflow for boronate ester formation.

Detailed Protocol: Conjugation to a Model Glycoprotein (e.g., Ovalbumin)

Materials and Reagents:

  • {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid

  • Ovalbumin (or other glycoprotein)

  • Borate buffer (0.1 M, pH 8.5)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • SDS-PAGE reagents

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

  • Protein Preparation: Dissolve ovalbumin in 0.1 M borate buffer (pH 8.5) to a final concentration of 5 mg/mL.

  • Boronic Acid Stock Solution: Prepare a 10 mM stock solution of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid in the same borate buffer.

  • Conjugation Reaction: To the protein solution, add the boronic acid stock solution to achieve a 50-fold molar excess of the boronic acid relative to the protein. Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.

  • Purification: Transfer the reaction mixture to a dialysis cassette and dialyze against PBS (pH 7.4) at 4°C for 48 hours, with at least three buffer changes, to remove unreacted boronic acid.

  • Characterization:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm the presence of a single protein band and to check for any aggregation or degradation.

    • Mass Spectrometry: Determine the molecular weight of the conjugate to confirm the addition of the boronic acid moiety.

Typical Reaction Parameters:

ParameterRecommended RangeRationale
pH 8.0 - 9.0Favors the formation of the stable tetrahedral boronate ester.
Molar Excess of Boronic Acid 20 - 100 foldDrives the equilibrium towards product formation.
Reaction Time 1 - 4 hoursGenerally sufficient for reaching equilibrium.
Temperature 4 - 25 °CMild conditions to maintain protein integrity.
Stable Covalent Ligation: The Petasis (Borono-Mannich) Reaction

The Petasis reaction is a powerful multi-component reaction that forms a stable carbon-carbon bond by coupling a boronic acid, an amine, and a carbonyl compound.[10][11] In the context of bioconjugation, this reaction can be used to modify peptides and proteins, particularly at the N-terminus or on side chains of amino acids like proline which contain a secondary amine.[12] The reaction is highly chemoselective and proceeds under mild conditions.

Workflow for the Petasis Reaction:

G cluster_0 Reactants cluster_1 Reaction cluster_2 Purification & Analysis Peptide Peptide with Secondary Amine (e.g., N-terminal Proline) Reaction Incubate in Organic Solvent (e.g., DCM or TFE) Peptide->Reaction BoronicAcid {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid BoronicAcid->Reaction Carbonyl Carbonyl Compound (e.g., Glyoxylic Acid) Carbonyl->Reaction Purification Purification (e.g., HPLC) Reaction->Purification Characterization Characterization (e.g., Mass Spectrometry) Purification->Characterization

Caption: Workflow for the Petasis reaction.

Detailed Protocol: Modification of a Proline-Containing Peptide

Materials and Reagents:

  • Peptide with an N-terminal proline

  • {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid

  • Glyoxylic acid monohydrate

  • Dichloromethane (DCM) or 2,2,2-Trifluoroethanol (TFE)

  • Reverse-phase HPLC system

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Peptide Solution: Dissolve the peptide in the chosen organic solvent (DCM or TFE) to a concentration of 1-5 mM.

  • Addition of Reagents: To the peptide solution, add glyoxylic acid (1.5 equivalents) and {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid (2.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, concentrate the reaction mixture under reduced pressure and purify the modified peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry.

Typical Reaction Parameters:

ParameterRecommended ValueRationale
Solvent DCM, TFESolubilizes reactants and facilitates the reaction.
Stoichiometry Peptide:Carbonyl:Boronic Acid (1:1.5:2)Ensures complete conversion of the peptide.
Temperature Room TemperatureMild conditions suitable for most peptides.
Reaction Time 12 - 24 hoursAllows the reaction to proceed to completion.
Robust C-C Bond Formation: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between a boronic acid and an organohalide, catalyzed by a palladium complex. This reaction has been adapted for bioconjugation, allowing for the site-specific modification of proteins that have been genetically engineered to contain an unnatural amino acid, such as p-iodophenylalanine. The reaction conditions can be made biocompatible, proceeding in aqueous buffers at or near physiological pH.

Workflow for Suzuki-Miyaura Cross-Coupling:

G cluster_0 Reactants cluster_1 Reaction cluster_2 Purification & Analysis Protein Protein with Aryl Halide (e.g., p-iodophenylalanine) Reaction Incubate in Aqueous Buffer (e.g., pH 8.5) Protein->Reaction BoronicAcid {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid BoronicAcid->Reaction Catalyst Palladium Catalyst & Ligand Catalyst->Reaction Base Base (e.g., Borate Buffer) Base->Reaction Purification Purification (e.g., SEC) Reaction->Purification Characterization Characterization (e.g., MS, SDS-PAGE) Purification->Characterization

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Conjugation to a Protein with p-Iodophenylalanine

Materials and Reagents:

  • Protein containing p-iodophenylalanine

  • {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Water-soluble ligand (e.g., THPTA)

  • Borate buffer (0.1 M, pH 8.5)

  • Size-exclusion chromatography (SEC) column

  • Mass spectrometer and SDS-PAGE equipment

Procedure:

  • Protein Solution: Prepare a solution of the protein in borate buffer (pH 8.5) at a concentration of 1-2 mg/mL.

  • Catalyst Preparation: In a separate tube, prepare the palladium catalyst by mixing Pd(OAc)₂ and the water-soluble ligand in a 1:3 molar ratio in the borate buffer.

  • Reaction Setup: To the protein solution, add {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid (50-100 equivalents) followed by the freshly prepared palladium catalyst (5-10 equivalents).

  • Reaction: Incubate the reaction at 37°C for 4-8 hours. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.

  • Purification: Purify the conjugate using a size-exclusion chromatography column to remove unreacted small molecules and the catalyst.

  • Characterization: Analyze the purified conjugate by mass spectrometry to confirm the covalent modification and by SDS-PAGE to assess purity and integrity.

Typical Reaction Parameters:

ParameterRecommended ValueRationale
Catalyst Pd(OAc)₂ with a water-soluble phosphine ligandEnsures catalyst activity and solubility in aqueous media.
Base Borate or phosphate buffer (pH 8.0-9.0)Facilitates the transmetalation step in the catalytic cycle.
Temperature 25 - 37 °CBalances reaction rate with protein stability.
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) active catalyst from oxidation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Incorrect pH- Inactive boronic acid- Steric hindrance on the biomolecule- Inactive catalyst (Suzuki-Miyaura)- Optimize buffer pH for the specific reaction.- Use fresh, high-purity boronic acid.- Introduce a spacer on the boronic acid or biomolecule.- Prepare the catalyst fresh and use an inert atmosphere.
Protein Aggregation/Precipitation - Use of organic solvents (Petasis)- High temperature- Presence of heavy metals (catalyst)- Screen for more biocompatible solvents or use aqueous conditions if possible.- Perform the reaction at a lower temperature for a longer duration.- Use a ligand that helps solubilize the catalyst and minimize protein-metal interactions.
Non-specific Modification - Reaction with other nucleophilic residues- For boronate esters, ensure the pH is not excessively high.- For Petasis and Suzuki-Miyaura, ensure the target functional group is unique on the biomolecule.

Conclusion

{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is a highly valuable and versatile tool for bioconjugation. Its ability to participate in reversible boronate ester formation, as well as robust C-C bond-forming reactions like the Petasis and Suzuki-Miyaura couplings, provides researchers with a range of options for creating novel bioconjugates. The protocols and guidelines presented in this application note are intended to serve as a starting point for developing and optimizing bioconjugation strategies tailored to specific research and development needs. The unique properties of this reagent, combined with the power of these chemical ligation techniques, are poised to drive innovation in the fields of targeted therapeutics, diagnostics, and fundamental biological research.

References

  • Pinto, M., Guedes, R. C., & Gois, P. M. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(16), 4329-4365. [Link]

  • Zheng, M., & Gao, J. (2024). Boron enabled bioconjugation chemistries. Chemical Society Reviews. [Link]

  • National Center for Biotechnology Information. Boron enabled bioconjugation chemistries. [Link]

  • Zheng, M., & Gao, J. (2024). Boron enabled bioconjugation chemistries. Chemical Society Reviews. [Link]

  • Semantic Scholar. Introducing the Petasis Reaction for Late-Stage Multicomponent Diversification, Labeling, and Stapling of Peptides. [Link]

  • Wikipedia. Bioconjugation. [Link]

  • Pinto, M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. ResearchGate. [Link]

  • MDPI. Injectable and Self-Healing Boronic-Acid-Modified Succinoglycan Hydrogels: Dual-Stimuli-Responsive Platforms for Controlled Tannic Acid Release. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Boronic acid's intrinsic characteristics are useful for design of all three components of a bioconjugate. [Link]

  • ResearchGate. Boronic-acid-ester-with-dopamine-as-a-tool-for-bioconjugation-and-for-visualization-of-cell-apoptosis.pdf. [Link]

  • National Center for Biotechnology Information. Boron enabled bioconjugation chemistries. [Link]

  • Royal Society of Chemistry. Boron enabled bioconjugation chemistries. [Link]

  • National Center for Biotechnology Information. Boronic Acid Pairs for Sequential Bioconjugation. [Link]

  • National Center for Biotechnology Information. Bioorthogonal Suzuki–Miyaura Cross-linking: Transforming Responsive Hydrogels into Permanent Polymer Networks. [Link]

  • ResearchGate. Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. [Link]

  • Royal Society of Chemistry. Secondary amine selective Petasis (SASP) bioconjugation. [Link]

  • National Center for Biotechnology Information. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. [Link]

  • ResearchGate. Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. [Link]

  • ResearchGate. Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Boronic Esters as Bioorthogonal Probes in Site-Selective Labeling of Proteins. [Link]

  • American Chemical Society. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. [Link]

  • Wikipedia. Petasis reaction. [Link]

  • National Center for Biotechnology Information. Boronic Acid Pairs for Sequential Bioconjugation. [Link]

  • American Chemical Society. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. [Link]

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The Strategic Role of {3-[1-(Dimethylamino)ethyl]phenyl}boronic Acid in Modern Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Syntheses

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic properties is perpetual. Central to this endeavor is the strategic use of versatile building blocks in synthetic chemistry. Among these, {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid has emerged as a particularly valuable reagent. Its unique structural features, combining a reactive boronic acid moiety with a dimethylaminoethyl side chain, offer chemists a powerful tool for constructing complex molecules, particularly through the renowned Suzuki-Miyaura cross-coupling reaction.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this building block, complete with detailed protocols and mechanistic insights. The presence of the dimethylamino group can influence the reactivity and solubility of the molecule, making it a key component in the synthesis of various biologically active compounds, including potential anti-cancer agents.[1]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reagent is paramount for its successful application and safe handling in a laboratory setting. The key properties of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid are summarized in the table below.

PropertyValueSource
CAS Number 1287753-36-9
Molecular Formula C₁₀H₁₆BNO₂
Molecular Weight 193.05 g/mol
Appearance White solid
Purity ≥95% (NMR)
Storage Conditions Store at 0-8°C
Predicted pKa 8.54 ± 0.10
Predicted Solubility Chloroform (Slightly), Methanol (Slightly)

Handling and Storage Recommendations: {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid should be stored in a cool, dry place, preferably refrigerated at 0-8°C, under an inert atmosphere to prevent degradation.[1] Due to its slight solubility in common organic solvents, appropriate solvent systems should be chosen for reactions and purification.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are prevalent motifs in many pharmaceuticals.[2][3] This palladium-catalyzed reaction joins an organoboron compound (such as a boronic acid) with an organic halide or triflate.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

  • Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organic halide (Ar¹-X) to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium(II) center, a step that is typically facilitated by a base. The base activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the palladium(0) catalyst.

The dimethylaminoethyl substituent in {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid can influence the reaction in several ways. The basic nitrogen atom can potentially interact with the palladium catalyst or affect the electronic properties of the phenylboronic acid, thereby modulating its reactivity. Careful selection of the reaction conditions, particularly the base and ligand, is crucial to achieve optimal results.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine: - Aryl Halide - Boronic Acid - Pd Catalyst - Ligand - Base - Solvent Heating Heat under Inert Atmosphere (e.g., N₂ or Ar) Reagents->Heating 1. Mix Extraction Aqueous Work-up & Extraction Heating->Extraction 2. Reaction Purification Column Chromatography Extraction->Purification 3. Isolate Crude Product Isolated Biaryl Product Purification->Product 4. Purify

Figure 1: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: A General Guideline

While optimal conditions can vary depending on the specific substrates, the following protocol provides a robust starting point for the Suzuki-Miyaura coupling of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid with an aryl bromide.

Materials:

  • {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard reaction glassware, heating mantle, and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (4:1, 10 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl product.

Case Study: Synthesis of a Kinase Inhibitor Precursor

The biaryl motif is a privileged scaffold in many kinase inhibitors, which are a major class of anti-cancer drugs. The synthesis of a precursor to a potential kinase inhibitor can be achieved using {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid, as illustrated in the following hypothetical, yet representative, synthetic scheme.

In this example, our target is a substituted pyrimidine, a common core in many kinase inhibitors. The Suzuki-Miyaura coupling provides an efficient method for introducing the {3-[1-(Dimethylamino)ethyl]phenyl} moiety.

Kinase_Inhibitor_Synthesis cluster_reactants Starting Materials Boronic_Acid {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid Suzuki_Coupling Suzuki-Miyaura Coupling Boronic_Acid->Suzuki_Coupling Aryl_Halide 2-Chloro-4-aminopyrimidine Aryl_Halide->Suzuki_Coupling Product Kinase Inhibitor Precursor Suzuki_Coupling->Product Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane/H₂O

Figure 2: Synthetic pathway to a kinase inhibitor precursor.

This synthetic step highlights the utility of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid in rapidly accessing complex molecular scaffolds that are of high interest in drug discovery programs. The dimethylaminoethyl group can also serve as a key pharmacophoric feature, potentially engaging in important interactions with the target protein.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below are some common issues encountered during Suzuki-Miyaura couplings and potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inefficient base- Poorly degassed solvent- Use a fresh batch of palladium catalyst and ligand.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄).- Ensure thorough degassing of the solvent system.
Protodeboronation - Presence of excess water or protic impurities- Reaction temperature too high- Use anhydrous solvents and dry reagents.- Lower the reaction temperature and extend the reaction time.
Homocoupling of Boronic Acid - Presence of oxygen- High catalyst loading- Ensure a strictly inert atmosphere.- Reduce the catalyst loading.
Difficulty in Purification - Co-elution of product and byproducts- Optimize the eluent system for column chromatography.- Consider a different purification technique (e.g., preparative HPLC).

Conclusion

{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is a highly effective and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its application in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient means to construct biaryl scaffolds, which are central to the design of many therapeutic agents, including kinase inhibitors. By understanding the underlying reaction mechanism and adhering to optimized protocols, researchers can leverage the unique properties of this reagent to accelerate their drug discovery efforts and explore novel chemical space.

References

  • Chem-Impex. {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid. [Link]

  • Sci-Space. Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. [Link]

Sources

Troubleshooting & Optimization

Removing palladium catalyst from {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Catalyst Removal

Topic: Efficient Removal of Palladium Catalyst from {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid Reactions

Welcome to the technical support center for palladium catalyst removal. This guide is designed for researchers, chemists, and process development professionals who are navigating the challenges of purifying products from palladium-catalyzed reactions, specifically involving substrates like {3-[1-Dimethylamino)ethyl]phenyl}boronic acid. The presence of the dimethylamino group introduces a unique challenge due to its potential to chelate palladium, making standard purification methods less effective.

This resource provides practical, in-depth solutions in a question-and-answer format, alongside troubleshooting guides and detailed protocols to help you achieve the stringent purity levels required for active pharmaceutical ingredients (APIs) and advanced intermediates.

Section 1: Frequently Asked Questions (FAQs)

Q1: My purified product has a persistent grey/black color. Is this residual palladium?

A1: Yes, a grey, black, or sometimes purplish hue in your isolated product is often a tell-tale sign of residual palladium, typically in the form of palladium black (Pd(0)). This occurs when the soluble palladium catalyst decomposes into insoluble metallic particles. While a simple filtration through Celite® or a similar filter aid can remove heterogeneous catalysts like Pd/C, removing these fine colloidal particles post-reaction can be more challenging.[1][2]

Q2: I performed a standard silica gel column, but my ICP-MS analysis still shows palladium levels >100 ppm. Why?

A2: This is a common issue. Standard flash column chromatography alone is often insufficient for removing palladium to the low ppm levels required for APIs.[3][4] Several factors contribute to this:

  • Chelation: Your product, {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid, contains a dimethylamino group. This nitrogen-containing functional group can act as a ligand, forming a stable complex with palladium species, allowing it to co-elute with your product.

  • Species Variability: Residual palladium can exist in multiple forms (e.g., Pd(0), Pd(II)) with different polarities, making separation by chromatography unpredictable.[5]

  • Solubility: Some palladium complexes are highly soluble in common organic solvents and may not strongly adhere to silica.

For these reasons, a more targeted approach, such as using a metal scavenger, is highly recommended.[3][4]

Q3: What are "metal scavengers" and how do they work?

A3: Metal scavengers are solid-supported materials, typically based on silica or polystyrene, that are functionalized with ligands exhibiting a high affinity for palladium.[6] For palladium, the most effective functional groups are often sulfur-based, such as thiols, thioureas, or trimercaptotriazine (TMT).[7][8]

The principle is based on the Hard and Soft Acids and Bases (HSAB) theory . Palladium is a "soft" metal and has a strong affinity for "soft" ligands, like sulfur. When your reaction mixture is stirred with the scavenger, the palladium is strongly bound (chelated) to the functional groups on the solid support. The scavenger, now containing the palladium, can then be easily removed by simple filtration.[9]

Q4: Can I just use activated carbon? It's much cheaper.

A4: Activated carbon is a viable and cost-effective option for palladium removal and is used successfully in many industrial processes.[5][10] It works by adsorption. However, it has two main drawbacks:

  • Lack of Selectivity: Carbon can adsorb your desired product along with the palladium, potentially leading to significant yield loss.[11]

  • Lower Efficiency: While effective at reducing bulk palladium, it may not achieve the very low ppm levels (<10 ppm) that specialized scavengers can.[5]

It is often best used when the product has a significantly different polarity profile than palladium or in processes where some yield loss is acceptable.[5]

Section 2: Troubleshooting Guide - Selecting Your Removal Strategy

The choice of palladium removal technique is highly dependent on your specific reaction conditions and purity requirements.[5] The following decision tree and table can guide your selection process.

G start Initial Pd Level? high_pd High (>500 ppm) or Visible Pd Black start->high_pd High mod_pd Moderate (50-500 ppm) No Visible Solids start->mod_pd Moderate low_pd Low (<50 ppm) Final API Step start->low_pd Low step1_filter Step 1: Filtration Dilute with solvent (e.g., THF, EtOAc) and filter through Celite®/filter aid. high_pd->step1_filter scavenge_direct Primary Method: Metal Scavenger Choose a high-affinity scavenger. (e.g., SiliaMetS DMT for stubborn cases). mod_pd->scavenge_direct extract_wash Consider Aqueous Wash Use 1% L-Cysteine or N-acetylcysteine in aqueous solution to extract Pd. mod_pd->extract_wash If product is water-stable final_polish Final Polish: High-Efficiency Scavenger Use SiliaMetS Thiol/DMT or QuadraSil MP in a packed cartridge or batch mode. low_pd->final_polish step2_scavenge Step 2: Scavenging Treat filtrate with a thiol-based scavenger (e.g., SiliaMetS Thiol, QuadraSil MP). step1_filter->step2_scavenge step2_carbon Alternative Step 2: Activated Carbon Treat filtrate with 5-10 wt% activated carbon. Monitor for product loss. step1_filter->step2_carbon Cost-driven alternative step3_analyze Step 3: Analysis Quantify residual Pd via ICP-MS or AAS. step2_scavenge->step3_analyze step2_carbon->step3_analyze scavenge_direct->step3_analyze extract_wash->step3_analyze final_polish->step3_analyze recrystallize Final Polish: Recrystallization Can be effective post-scavenging to achieve <1 ppm. final_polish->recrystallize If needed recrystallize->step3_analyze

Caption: Decision logic for selecting a palladium removal strategy.

Comparison of Common Palladium Scavengers
Scavenger TypeFunctional GroupTypical Loading (eq. vs Pd)ProsConsSuitable For
Silica Thiol (e.g., SiliaMetS® Thiol, ISOLUTE® Si-Thiol)[12][13]-SH (Mercaptopropyl)3 - 10Versatile, robust, good for Pd(0) and Pd(II), fast kinetics.[8][13]Can be less effective for sterically hindered Pd-complexes.General purpose, first-pass scavenging.
Silica/Polymer TMT (e.g., SiliaMetS® DMT, MP-TMT)[7]Trimercaptotriazine (TMT)3 - 5Extremely high affinity for Pd, excellent for stubborn or hindered complexes.[7][8]Higher cost.Final API polishing, removing challenging Pd-phosphine complexes.
Silica Amine (e.g., QuadraSil™ TA)[14]-NH2, Diamine, Triamine5 - 15Can be effective for certain Pd(II) salts.Generally lower affinity for Pd(0) compared to thiol scavengers.Niche applications where thiol reactivity is a concern.
Aqueous Chelators (e.g., L-Cysteine, N-Acetylcysteine)[15][16]Thiol, Carboxylic Acid10 - 20Low cost, effective for extraction into an aqueous phase.[15]Requires a biphasic workup, product must be stable to water.Large-scale processes where cost is critical and an aqueous workup is used.

Section 3: In-Depth Protocols & Mechanistic Insights

Protocol 1: Palladium Removal with a Silica-Based Thiol Scavenger

This protocol is a robust starting point for most applications, especially when dealing with the chelating effects of the dimethylamino group in your substrate. The strong affinity of the soft thiol for the soft palladium center will competitively bind the metal, breaking the weaker Pd-amine coordination.

Mechanism Insight: The mercaptopropyl groups on the silica surface act as powerful ligands for palladium. They form a stable, covalent bond with the metal center, effectively "trapping" it on the solid support. This process is often rapid and irreversible under the reaction conditions.

G cluster_0 In Solution cluster_1 Bound to Scavenger Pd_Complex [Product-NMe2]-Pd(II)-L2 (Soluble Complex) Pd_Bound Silica-S-Pd(II)-L2 (Insoluble, Filterable) Pd_Complex->Pd_Bound + Scavenger_Free Silica-SH (Thiol Scavenger) Scavenger_Free->Pd_Bound

Caption: Scavenging mechanism of a thiol-functionalized silica.

Step-by-Step Methodology:

  • Reaction Completion: Once your reaction is complete (as determined by TLC, LC-MS, etc.), cool the mixture to room temperature. If you used a heterogeneous catalyst (e.g., Pd/C), perform a preliminary filtration through a pad of Celite® to remove the bulk of the catalyst.[1][2]

  • Solvent Selection: The reaction mixture is often suitable for scavenging directly. If the mixture is too thick, dilute it with a compatible solvent (e.g., THF, EtOAc, Toluene) to ensure good mixing.

  • Scavenger Addition: Add the silica thiol scavenger (e.g., SiliaMetS Thiol, QuadraSil MP) to the reaction mixture. A typical starting point is 5-10 molar equivalents relative to the initial amount of palladium catalyst used.

  • Agitation: Stir the slurry vigorously at room temperature. For more challenging cases, the temperature can be increased to 40-60 °C to improve kinetics.[5]

  • Incubation Time: Allow the mixture to stir for 2-16 hours. The optimal time should be determined by taking small aliquots, filtering, and analyzing for residual palladium. Often, scavenging is largely complete within a few hours.[9]

  • Filtration: Once scavenging is complete, filter the mixture through a sintered glass funnel or a pad of Celite® to remove the scavenger resin.

  • Washing: Wash the collected scavenger resin on the filter with a fresh portion of the reaction solvent to recover any adsorbed product.[17]

  • Analysis: Combine the filtrate and the washings. Take a sample for final palladium analysis by ICP-MS or Atomic Absorption Spectroscopy (AAS) to confirm you have met your purity target.[6]

Protocol 2: Palladium Removal Using Activated Carbon

This protocol is a cost-effective alternative, but requires careful monitoring to balance palladium removal with product yield.

Step-by-Step Methodology:

  • Dissolution: After the initial workup, dissolve the crude product in a suitable organic solvent (e.g., THF, Ethyl Acetate, Methanol) at a concentration of approximately 50-100 mg/mL.

  • Carbon Addition: Add powdered activated carbon to the solution. A typical loading is 5-10% by weight relative to the crude product mass (e.g., 0.5-1.0 g of carbon for 10 g of product).

  • Agitation & Heat: Stir the mixture at room temperature or gently heat to 40-50 °C for 2-12 hours. Heating can improve the adsorption rate but may also increase product loss.[5]

  • Monitoring: It is critical to monitor the reaction. Take samples periodically, filter them through a syringe filter (PTFE), and analyze by LC-MS to track both the disappearance of palladium-containing impurities and the concentration of your desired product.

  • Filtration: Once the optimal balance is reached, cool the mixture and filter it through a thick pad of Celite® to completely remove the fine carbon particles. This step is crucial, as carbon fines can be difficult to remove later.

  • Washing: Wash the Celite/carbon cake thoroughly with fresh solvent to recover the product.

  • Concentration & Analysis: Combine the filtrates and concentrate under reduced pressure. Analyze the final product for residual palladium.[11]

Section 4: Verification and Quality Control

Q5: How do I know the palladium is truly gone?

A5: Visual inspection is not enough. Quantitative analysis is required to confirm that palladium levels meet regulatory or experimental standards (typically <10 ppm for APIs).[6] The industry-standard methods are:

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): The most common and sensitive technique, capable of detecting palladium at parts-per-billion (ppb) levels.[6][18]

  • Atomic Absorption Spectroscopy (AAS): Another reliable technique for quantifying trace metals.[6]

For routine process screening where quick feedback is needed, colorimetric or fluorometric kits are also available that can provide semi-quantitative results rapidly.[18]

References

  • Vertex AI Search, based on multiple sources.
  • ResearchGate. (2015, May 24). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?
  • Technology Networks. SiliaMetS® Metal Scavengers : an Efficient Tool to Remove.
  • Google Patents. (1976). Method for reactivating palladium catalysts.
  • Sopachem. Quickly and Easily Remove Residual Metals from APIs to Approved Levels.
  • Biotage. ISOLUTE® Si-Thiol - Metal Scavenger.
  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division.
  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?
  • Google Patents. (2001). Process for the removal of heavy metals.
  • ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?
  • American Chemical Society Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • American Chemical Society Publications. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
  • Benchchem. Technical Support Center: Removing Palladium Catalyst Residues from Final Products.
  • National Institutes of Health. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations.
  • Arbor Assays. (2017, July 31). Palladium Detection for API Purification.
  • National Institutes of Health. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC.
  • SpinChem. Palladium catalyst recovery using scavenger resin.
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
  • Velocity Scientific Solutions. SiliametS Metal Scavengers.
  • ResearchGate. (2025, August 6). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution.
  • Johnson Matthey. Quadrasil MP I: Silica metal scavenger.
  • ResearchGate. (2025, August 7). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF.
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evalu
  • ResearchGate. (2025, August 7). Removal of palladium ions from aqueous systems by chemically modified cysteine carbon powder | Request PDF.
  • Benchchem. Quadrasil MP | 1225327-73-0.
  • Organic Syntheses Procedure.
  • Sigma-Aldrich. User Guide QuadraSil Metal Scavengers.
  • National Institutes of Health. (2015, October 29).
  • YouTube. (2022, June 18). Suzuki Coupling Mechanism.
  • American Chemical Society Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • YouTube. (2022, May 22). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up.

Sources

How to prevent protodeborylation of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their synthetic endeavors. The unique intramolecular amine functionality presents distinct challenges, most notably a susceptibility to protodeborylation. This guide provides in-depth, field-tested solutions and the scientific rationale behind them to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is giving low yields, and I'm isolating the deborylated side-product, 1-(dimethylamino)ethylbenzene. What is happening?

A: You are observing the effects of protodeborylation, a common side reaction for many boronic acids. This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively destroying your starting material. The presence of the dimethylaminoethyl group, an electron-donating substituent, can make the aryl-boron bond more susceptible to this reaction under certain conditions.

Q2: What are the primary causes of protodeborylation for this specific reagent?

A: The primary drivers of protodeborylation are:

  • Presence of Protic Sources: Water is a key culprit. This can be residual water in your reaction solvents, reagents, or even adsorbed onto your glassware.

  • High Temperatures: Elevated temperatures, especially during prolonged reaction times, can significantly accelerate the rate of protodeborylation.

  • Sub-optimal Base Selection: The choice and stoichiometry of the base are critical. Some bases can introduce or generate water, or may not be effective at promoting the desired transmetalation step in cross-coupling reactions, allowing more time for the side reaction to occur.

  • Palladium Catalyst Choice: Certain palladium catalysts or ligand systems may be less efficient for this substituted boronic acid, leading to slower catalytic turnover and increased opportunity for protodeborylation.

Q3: How does the intramolecular amine affect the stability of the boronic acid?

A: The tertiary amine in your molecule can form an intramolecular dative bond with the empty p-orbital of the boron atom. This coordination can, in some cases, stabilize the boronic acid by forming a boronate-like structure. However, it also increases the electron density on the boronic acid moiety, which can influence its reactivity in complex ways and potentially still allow for protodeborylation under unfavorable conditions.

Troubleshooting Guide: Minimizing Protodeborylation

This section provides actionable protocols and the rationale to overcome challenges with {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid.

Issue 1: Significant Protodeborylation Observed by LC-MS

Root Cause Analysis: The reaction environment is likely too harsh, promoting the undesired cleavage of the C-B bond. The primary suspects are water, excessive heat, or an inefficient catalytic system.

Workflow for Mitigation:

The following workflow is designed to systematically eliminate the common causes of protodeborylation.

Protodeborylation_Mitigation_Workflow cluster_prep Step 1: Rigorous Reagent & Glassware Preparation cluster_reaction Step 2: Optimize Reaction Conditions cluster_catalyst Step 3: Refine the Catalytic System A Oven-dry all glassware (120°C, 4h) B Use anhydrous, sparged solvents (e.g., THF, Dioxane, Toluene) C Ensure coupling partner & base are anhydrous D Lower Reaction Temperature (e.g., start at 60-80°C) C->D Proceed to Reaction Setup E Reduce Reaction Time (Monitor by TLC/LC-MS every 30 min) F Select an appropriate base (see Table 1) G Use a high-activity catalyst (e.g., Pd(dppf)Cl2, Pd(PPh3)4) F->G If protodeborylation persists H Consider boronic acid protective strategies (see Protocol 1)

Caption: A systematic workflow to troubleshoot and prevent protodeborylation.

Protocol 1: In-situ Protection via Boronic Ester Formation

For particularly stubborn cases, converting the boronic acid to a more stable boronate ester in-situ can dramatically reduce protodeborylation. Pinacol esters are a common and effective choice.

Objective: To form a more stable {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid pinacol ester immediately before the cross-coupling reaction.

Materials:

  • {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid

  • Pinacol (1.1 equivalents)

  • Anhydrous solvent (e.g., THF or Dioxane)

  • Magnesium sulfate (anhydrous) or molecular sieves

  • Your standard Suzuki coupling reagents (aryl halide, palladium catalyst, base)

Step-by-Step Procedure:

  • Drying: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid and 1.1 equivalents of pinacol in the anhydrous solvent.

  • Esterification: Add a drying agent like anhydrous magnesium sulfate or activated molecular sieves to the mixture. Stir at room temperature for 1-2 hours. This azeotropic removal of water drives the esterification forward.

  • Filtration (Optional but Recommended): Filter off the drying agent under an inert atmosphere.

  • Coupling Reaction: To the solution containing the newly formed boronic ester, add your aryl halide, palladium catalyst, and base. Proceed with your standard Suzuki coupling protocol.

Mechanism of Protection: The pinacol ester sterically shields the boron atom and reduces its Lewis acidity, making it less susceptible to attack by water or other protic sources.

Data & Reagent Selection

The correct choice of base and solvent is paramount to preventing protodeborylation.

Table 1: Recommended Bases for Suzuki Coupling with {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid

BaseSolvent CompatibilityStrengthComments
K₃PO₄ (Potassium Phosphate)Toluene, Dioxane, THFModerateOften an excellent choice. It is less hygroscopic than other bases and generally provides good results with minimal side reactions.
Cs₂CO₃ (Cesium Carbonate)Dioxane, THF, DMFStrongHighly effective, especially for less reactive aryl chlorides. Its high solubility can be advantageous.
K₂CO₃ (Potassium Carbonate)Toluene, Dioxane, DMFModerateA standard, cost-effective choice. Ensure it is finely powdered and anhydrous.
Et₃N (Triethylamine)THF, TolueneWeakGenerally not recommended as the primary base for the coupling itself, as it can promote protodeborylation.

Underlying Mechanisms

Understanding the "why" is crucial for effective troubleshooting.

The Protodeborylation Pathway

Protodeborylation is essentially the hydrolysis of the C–B bond. While the exact mechanism can be complex and dependent on the specific conditions (e.g., acidic, basic, or metal-catalyzed), a general representation is shown below.

Protodeborylation_Mechanism Start {Ar-B(OH)2} Intermediate [Ar-B(OH)2-H]+ Start->Intermediate Protonation Proton + H+ TransitionState Transition State Intermediate->TransitionState Nucleophilic Attack Water + H2O Water->TransitionState Nucleophilic Attack Products {Ar-H + B(OH)3} TransitionState->Products C-B Bond Cleavage

Caption: A simplified mechanism for acid-promoted protodeborylation.

In Suzuki-Miyaura reactions, protodeborylation is often a competing pathway to the desired transmetalation step in the catalytic cycle. If the transmetalation is slow, protodeborylation has a greater chance to occur. This is why using a highly active catalyst and optimal conditions is so important.

References

  • Kinetics and Mechanism of the Protodeboronation of Boronic Acids: An article discussing the factors that influence the rate of protodeboronation. Journal of the American Chemical Society, [Link]

  • Base-Mediated Protodeboronation of Arylboronic Acids: A study on the role of different bases in the protodeboronation reaction. The Journal of Organic Chemistry, [Link]

  • Mechanism of the Suzuki-Miyaura Reaction: A comprehensive review of the Suzuki-Miyaura reaction mechanism. Chemical Reviews, [Link]

Work-up procedure for reactions involving {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid

A Senior Application Scientist's Guide to Reaction Work-up and Purification

Welcome to the technical support guide for reactions involving {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid. As a key building block in pharmaceutical and materials science applications, its successful use in cross-coupling reactions is paramount.[1] However, the presence of the basic dimethylamino group introduces specific challenges during the work-up and purification stages that are not encountered with simple arylboronic acids.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and adapt procedures to your specific reaction context.

FAQ 1: What is a reliable, general work-up procedure for a Suzuki-Miyaura reaction using this boronic acid?

This is the most common query we receive. The key is to manage the basicity of your product and the removal of water-soluble byproducts simultaneously. A standard aqueous work-up must be carefully designed to prevent the loss of your desired compound.

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, involving a palladium-catalyzed coupling between an organoboron reagent and an organic halide.[2][3][4] The catalytic cycle famously involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] A base is essential for the transmetalation step, activating the boronic acid.[6] This base, along with boron byproducts, must be removed during the work-up.

Our recommended general procedure is an extractive work-up that uses a mild base to keep your amine-containing product in its neutral, organic-soluble form.

Recommended General Work-up Protocol
  • Reaction Quench & Dilution:

    • Once the reaction is complete (as determined by TLC or LCMS), cool the mixture to room temperature.

    • Add deionized water to the reaction vessel to dissolve the inorganic salts (e.g., K₂CO₃, Na₂CO₃, phosphates) used as the base.

    • Dilute the mixture with a suitable organic solvent for extraction, such as ethyl acetate (EtOAc) or dichloromethane (DCM). This ensures the organic product is fully dissolved in the organic phase.

  • Phase Separation & Initial Wash:

    • Transfer the biphasic mixture to a separatory funnel.

    • Separate the organic layer from the aqueous layer.

  • Aqueous Washes (The Critical Step):

    • Wash the organic layer sequentially with:

      • Saturated Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution (2x): This is the most critical step. Using a basic wash ensures that the dimethylamino group on your product remains deprotonated and thus soluble in the organic layer. It also helps remove any remaining acidic components and some boron species. Never use an acidic wash (e.g., dilute HCl or NH₄Cl) at this stage if you want to keep your product in the organic phase.

      • Brine (Saturated NaCl solution) (1x): This wash removes bulk water from the organic layer and helps to break any emulsions.

  • Drying and Concentration:

    • Dry the washed organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

Workflow Diagram: General Extractive Work-up

G cluster_0 Reaction Completion cluster_1 Work-up Stage 1: Quench & Extraction cluster_2 Work-up Stage 2: Purification Washes Reaction Crude Reaction Mixture (Product, Pd Catalyst, Base, Solvents, Boron Byproducts) Quench 1. Cool to RT 2. Add Water & EtOAc 3. Transfer to Separatory Funnel Reaction->Quench Separate Separate Layers Quench->Separate Organic_Phase Organic Layer (Product, Pd, some Boron species) Separate->Organic_Phase Aqueous_Phase Aqueous Layer (Inorganic Base, Salts) Separate->Aqueous_Phase Wash_Base Wash with NaHCO₃ (aq) Organic_Phase->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Dry Dry (Na₂SO₄) & Filter Wash_Brine->Dry Evaporate Evaporate Solvent Dry->Evaporate Crude_Product Crude Product for Analysis & Further Purification Evaporate->Crude_Product

Caption: General workflow for the extractive work-up of amine-containing products.

FAQ 2: Help! I lost my product to the aqueous layer. What happened and can I recover it?

This is a classic issue when working with basic compounds. You almost certainly used a neutral or, more likely, an acidic wash during your work-up.

The Chemistry: The dimethylamino group is a tertiary amine, which is basic. In the presence of acid, it is readily protonated to form a dimethylammonium salt. This salt is ionic and therefore highly soluble in water.

  • R-N(CH₃)₂ (neutral, organic-soluble) + H⁺R-N⁺H(CH₃)₂ (ionic, water-soluble)

If you wash with dilute HCl, citric acid, or even ammonium chloride (which is weakly acidic), you will protonate your product and pull it out of the organic layer.

Product Recovery Protocol
  • Combine Aqueous Layers: Combine all the aqueous layers from your initial extraction.

  • Basify: Place the aqueous solution in a flask or beaker with a stir bar. Slowly add a strong base, such as 1M Sodium Hydroxide (NaOH) or a saturated solution of Sodium Carbonate (Na₂CO₃), while monitoring the pH with litmus paper or a pH meter. Continue adding base until the solution is strongly basic (pH > 11).

  • Re-extract: Transfer the now-basic aqueous solution to a separatory funnel. Extract the solution three times (3x) with a fresh portion of an organic solvent like EtOAc or DCM.

  • Combine and Process: Combine the organic extracts, dry them over Na₂SO₄, filter, and concentrate under reduced pressure. This recovered material can be combined with your main batch of crude product.

Logic Diagram: The Acid-Base Extraction Trap

G cluster_wash Extraction Conditions Product_Org Product in Organic Layer (R-NMe₂) Product_Aq Product in Aqueous Layer (R-N⁺HMe₂) Product_Org->Product_Aq Protonation Product_Aq->Product_Org Deprotonation Acid_Wash Acidic Wash (e.g., HCl, pH < 7) Acid_Wash->Product_Aq Favors Base_Wash Basic Wash (e.g., NaHCO₃, pH > 8) Base_Wash->Product_Org Favors

Caption: Acid-base equilibrium dictates product location during extraction.

FAQ 3: My crude NMR shows significant boron impurities. How can I remove them?

Removing unreacted boronic acid and related byproducts like boroxines (dehydrated trimers of boronic acids) is a common purification challenge. Due to the basic nature of your product, some standard methods must be modified.

MethodProcedureProsCons
Aggressive Basic Wash After the main extraction, wash the organic layer with 1M NaOH solution.Highly effective at converting boronic acid (pKa ~9) to a water-soluble boronate salt.[7][8]Can cause emulsions. May degrade sensitive functional groups. Product must be stable to strong base.
Scavenger Resins Stir the crude product in a suitable solvent (e.g., THF, DCM) with a boronic acid scavenger resin (e.g., polystyrene-DEAM). Filter and rinse.High selectivity. Simple filtration work-up.Resins can be expensive. May require longer reaction times for complete removal.
Co-distillation Dissolve the crude product in methanol, add a few drops of acetic acid, and evaporate. Repeat 2-3 times with methanol only.[7]Forms volatile methyl borate, which is removed under vacuum.The required acetic acid will protonate your product; it must be neutralized and re-extracted afterward.
Diethanolamine Adduct In some cases, impurities can be selectively precipitated by adding diethanolamine.[9]Can be effective for non-polar impurities.Less reliable; highly dependent on the specific boronic acid impurity. Not a general method.

Recommendation: For most applications, an aggressive basic wash is the most straightforward and cost-effective method. If your molecule is base-sensitive, scavenger resins are the preferred alternative.

FAQ 4: How should I approach the chromatographic purification of my product?

Column chromatography of basic amines on standard silica gel is often problematic. The acidic nature of the silica surface (silanol groups, Si-OH) leads to strong, often irreversible, binding of the basic amine. This results in significant product loss on the column, poor separation, and severe peak tailing.[10]

The solution is to neutralize the acidic sites on the silica by adding a basic modifier to your mobile phase.

Protocol for Amine-Friendly Flash Chromatography
  • Prepare the Slurry: Deactivate the silica gel by preparing the slurry in your starting eluent that already contains the basic modifier. For example, if your starting gradient is 5% EtOAc in Hexane, make the slurry in 5% EtOAc in Hexane + 1% Triethylamine.

  • Choose a Mobile Phase Modifier:

    • Triethylamine (Et₃N): The most common choice. Add 0.5-1% (v/v) to your mobile phase solvents (both the non-polar and polar components).

    • Ammonium Hydroxide (NH₄OH): For more polar compounds where you are using a DCM/Methanol gradient, adding 0.5-2% of concentrated NH₄OH to the methanol is highly effective.

  • Load the Sample: Load your crude product onto the column (either dry-loaded onto silica or dissolved in a minimal amount of solvent).

  • Run the Gradient: Elute your product using your planned solvent gradient. The presence of the basic modifier should result in a sharp, well-defined peak for your product.

Recommended Starting Solvent Systems
Expected Product PolarityNon-Polar SolventPolar SolventModifier (Add to both solvents)
Low to MediumHexanes / HeptaneEthyl Acetate0.5-1% Triethylamine (v/v)
Medium to HighDichloromethaneMethanol1-2% Ammonium Hydroxide (v/v)

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Ceballos-Torres, J., et al. (2021). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 26(4), 998. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 130(48), 16484–16494. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Journal of Visualized Experiments. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process?[Link]

  • Reddit r/chemistry. (2017). Trying to remove a boronic acid in a workup. Help![Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Chemistry Stack Exchange. (2023). Challenging purification of organoboronic acids. [Link]

  • Gill, A. D., et al. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. ACS Catalysis, 1(1), 10-13. [Link]

Sources

Technical Support Center: Enhancing Boronic Acid Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for boronic acid cross-coupling reactions. As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to optimize and troubleshoot the Suzuki-Miyaura reaction. This guide moves beyond simple protocols to explain the underlying principles, helping you make informed decisions to improve reaction efficiency, yield, and purity.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high versatility and functional group tolerance.[1][2][3] However, its complexity, involving multiple interacting components, can present significant challenges.[1][2] This resource is structured to address these challenges directly, offering both quick-reference FAQs and detailed troubleshooting guides.

Visualizing the Core Reaction: The Catalytic Cycle

The Suzuki-Miyaura reaction is a catalytic process involving a palladium complex that cycles between Pd(0) and Pd(II) oxidation states.[1][4] Understanding this cycle is fundamental to troubleshooting any issues that may arise. The three key steps are oxidative addition, transmetalation, and reductive elimination.[3][4]

Suzuki-Miyaura Catalytic Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_Aryl R¹-Pd(II)L₂-X (Aryl-Pd Complex) OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM  Base PdII_Diaryl R¹-Pd(II)L₂-R² (Diaryl-Pd Complex) TM->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0  Regeneration Product R¹-R² (Coupled Product) RE->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OA BoronicAcid R²-B(OH)₂ + Base BoronicAcid->TM

Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during experimental setup.

Q1: What is the precise role of the base in the Suzuki-Miyaura reaction?

The base is a critical component that plays multiple roles. Its primary function is to activate the boronic acid for the transmetalation step.[5] Organoboron compounds are generally covalent and do not readily transfer their organic group to the palladium center.[6] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which significantly enhances the rate of transmetalation.[5][6] The choice of base can also influence catalyst activity and the stability of substrates with base-labile functional groups.[5]

Q2: Why is water often added to my Suzuki-Miyaura reaction?

Water is frequently added to organic solvents in Suzuki-Miyaura reactions for several reasons. It helps to dissolve inorganic bases like K₂CO₃ or K₃PO₄, which are often used.[1] Furthermore, water can facilitate the formation of the active boronate species and participate in the catalytic cycle, potentially via the formation of a hydroxide-bridged intermediate that aids transmetalation.[1] Solvent-to-water ratios typically range from 2:1 to 10:1.[1] However, completely anhydrous conditions are also possible and can be highly effective, particularly with specific bases like TMSOK.[1]

Q3: My boronic acid seems unstable and I'm getting low yields. What can I do?

Boronic acid instability is a leading cause of low yields in Suzuki-Miyaura couplings.[1] The primary decomposition pathway is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][7]

Solutions:

  • Switch to a More Stable Boronic Ester: Boronic esters, such as pinacol esters or MIDA boronates, are designed to be more stable than their corresponding boronic acids, effectively preventing protodeboronation.[1] Pinacol esters are very popular, while MIDA esters offer high stability for sequential coupling reactions.[1]

  • Use Fresh Reagents: Boronic acids can degrade upon storage. It is advisable to use fresh, high-purity boronic acid.

  • Modify Reaction Conditions: Minimize reaction time and use the mildest possible temperature and base that afford product formation.

Q4: There are so many palladium catalysts and ligands. How do I choose the right one?

The choice of catalyst system (palladium source and ligand) is crucial for success. The ligand stabilizes the palladium center, prevents its precipitation as palladium black, and modulates its reactivity.[1]

General Guidelines:

  • For Aryl Chlorides: Aryl chlorides are less reactive than bromides or iodides due to the strength of the C-Cl bond.[6] Their activation requires more electron-rich and bulky ligands.[1][4] N-heterocyclic carbene (NHC) ligands (e.g., IMes) or bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective for these challenging substrates.[5][6][8]

  • For General Reactivity: For standard aryl bromides and iodides, common catalyst systems like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand (e.g., PPh₃, P(t-Bu)₃) are often sufficient.[5][6]

  • Screening Kits: For novel or difficult couplings, using a high-throughput screening kit can be an efficient way to identify the optimal catalyst/ligand combination.

Q5: My reaction with an aryl chloride is sluggish or fails completely. What should I do?

As mentioned, aryl chlorides are challenging substrates.[6] If your reaction is not proceeding, consider the following:

  • Switch to a More Active Catalyst System: This is the most critical factor. Use a catalyst system known for activating aryl chlorides, such as those with bulky, electron-rich phosphine ligands or NHC ligands.[5][6]

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition step.[2]

  • Choose a Stronger Base: While milder bases are generally preferred, a stronger base like K₃PO₄ or Cs₂CO₃ might be necessary to facilitate the reaction.

  • Use a Higher-Boiling Point Solvent: Solvents like toluene, dioxane, or DMF allow for higher reaction temperatures.[1][2]

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to resolving complex experimental issues.

Problem 1: Low or No Product Yield

Low yield is the most common problem, often resulting from a combination of factors. A systematic approach is key to identifying the root cause.

Troubleshooting Workflow: Diagnosing Low Yield

Troubleshooting Low Yield start Low or No Yield Observed check_reagents Are all reagents fresh and pure? (Boronic acid, solvent, base) start->check_reagents check_setup Is the reaction setup correct? (Inert atmosphere, proper stirring) check_reagents->check_setup Yes replace_reagents Replace/purify reagents. Use boronic ester if needed. check_reagents->replace_reagents No check_catalyst Is the catalyst system appropriate? (Ligand choice, Pd source) check_setup->check_catalyst Yes improve_setup Ensure rigorous inert conditions. Improve stirring efficiency. check_setup->improve_setup No check_conditions Are the reaction conditions optimal? (Base, Solvent, Temperature) check_catalyst->check_conditions Yes change_catalyst Screen different ligands/catalysts. (e.g., use electron-rich ligands for Ar-Cl) check_catalyst->change_catalyst No optimize_conditions Screen bases, solvents, and temperature. Consider anhydrous conditions. check_conditions->optimize_conditions No success Yield Improved check_conditions->success Yes, after optimization replace_reagents->start improve_setup->start change_catalyst->start optimize_conditions->start

Caption: A systematic workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Detailed Step-by-Step Solutions
  • Verify Reagent Quality and Stability:

    • Boronic Acid: As discussed, boronic acid decomposition is a primary culprit.[1] If protodeboronation is suspected (confirmed by observing the corresponding arene byproduct via GC-MS or NMR), switch to a more stable boronic ester (pinacol, neopentyl glycol, or MIDA).[1]

    • Solvents: Ensure solvents are anhydrous and deoxygenated, as oxygen can lead to catalyst deactivation and side reactions.

    • Base: Use a high-purity base. The presence of excess hydroxide in older bases can sometimes be detrimental.

  • Evaluate the Catalyst System:

    • Catalyst Loading: While typical loadings are 0.5-2.0 mol%, insufficient catalyst can stall the reaction.[2] Conversely, excessively high loading can sometimes promote side reactions. If catalyst decomposition (formation of palladium black) is observed, the ligand may not be effectively stabilizing the palladium, warranting a change of ligand.

    • Ligand Choice: The ligand has a profound effect. Electron-rich ligands promote the rate-determining oxidative addition step, especially for less reactive electrophiles like aryl chlorides.[4][8] Bulky ligands facilitate the final reductive elimination step.[1][4] A mismatch between the ligand and substrate is a common failure point.

  • Optimize Reaction Parameters:

    • Base Selection: The choice of base is not universal. While K₂CO₃ and K₃PO₄ are common, some reactions require milder bases (e.g., KF for base-sensitive functional groups) or stronger, non-aqueous bases.[5] Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KOtBu) to find the optimum.

    • Solvent Effects: The solvent influences the solubility of reagents and the stability of intermediates.[9] Aprotic polar solvents like DMF or dioxane are common.[1] Sometimes a two-phase system (e.g., Toluene/water) is beneficial.[10]

    • Temperature Control: Many Suzuki reactions require heating (60-120 °C) to proceed at a reasonable rate. However, excessive heat can accelerate boronic acid decomposition and other side reactions. If the reaction is slow, incrementally increase the temperature.[11]

Problem 2: Significant Side Product Formation

The formation of side products reduces the yield of the desired product and complicates purification.[1][2] Understanding these side reactions is key to mitigating them.

Side ProductCausal Factor(s)Mitigation Strategy
Protodeboronation Product (R²-H) Unstable boronic acid, presence of water/protons, prolonged heating.[1][7]Use a stable boronic ester (pinacol, MIDA); use milder conditions; minimize reaction time.[1]
Homocoupling Product (R²-R²) Oxygen in the reaction mixture; catalyst-mediated decomposition of boronic acid.[1]Ensure rigorous degassing of solvents and use of an inert atmosphere; use a slight excess of the aryl halide.
Dehalogenation Product (R¹-H) Presence of hydride sources (e.g., from amine bases or alcohol solvents); inefficient transmetalation.[1]Avoid amine bases or alcohol solvents if possible; use a catalyst system that promotes rapid transmetalation.[1]
β-Hydride Elimination Product Use of alkylboron reagents with β-hydrogens.[4]Use a nickel catalyst or ligands with large bite angles; use an aryl iodide to accelerate oxidative addition.[1][4]
Problem 3: Difficulty in Product Purification

Purification can be challenging due to residual palladium catalyst or boron-containing byproducts.[1][12]

Protocol for Removing Palladium Residues

Residual palladium is a major concern, especially in pharmaceutical applications.

  • Aqueous Workup: Perform an aqueous workup with a solution of a thiol-containing reagent (e.g., sodium N-acetylcysteinate) or thiourea, which can scavenge palladium.

  • Charcoal Treatment: Stirring the crude product in a suitable solvent with activated charcoal can effectively adsorb palladium residues.

  • Silica Gel Chromatography with Thiol-Functionalized Silica: For very low levels of palladium, specialized scavenging silica gels can be used during chromatography.

Protocol for Removing Boron-Containing Impurities

Boronic acids and their byproducts can be difficult to remove via standard chromatography.

  • Acid-Base Extraction: If the desired product is neutral, a basic wash (e.g., with 1M NaOH) can remove acidic boronic acid impurities. Conversely, an acidic wash can remove basic impurities.

  • Oxidative Workup: Treat the crude reaction mixture with an oxidant like hydrogen peroxide under basic conditions. This will oxidize boron species to more polar and easily separable borates.

  • Complexation: Stirring the crude product in a solvent with a diol, such as pinacol, can form a boronate ester that may have different chromatographic properties, aiding in separation.

Part 3: Experimental Protocols & Parameter Tables

General Protocol for a Standard Suzuki-Miyaura Reaction

This protocol serves as a general starting point and should be optimized for specific substrates.

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 mmol, 1.0 equiv), boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and base (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1, 5 mL).

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table: Guide to Solvent Selection
Solvent ClassExamplesProperties & Typical Use Cases
Ethers Dioxane, THF, 2-MeTHFGood general-purpose solvents, often used with water.[1] Dioxane allows for higher temperatures.
Aromatics Toluene, XylenesHigh boiling points, suitable for high-temperature reactions. Often used in biphasic systems with water.[1]
Amides DMF, DMAcHighly polar, good for dissolving a wide range of substrates and bases.[1] Can be difficult to remove.
Alcohols n-Butanol, EthanolCan act as both solvent and a weak base source. Can lead to dehalogenation side reactions.[1]
Water -Often used as a co-solvent to dissolve inorganic bases and facilitate the catalytic cycle.[1][11]
Table: Guide to Base Selection
BaseStrengthSolubilityTypical Use Cases & Considerations
K₂CO₃, Cs₂CO₃ Moderate-StrongSoluble in waterGeneral-purpose bases. Cs₂CO₃ is stronger and often more effective but more expensive.[10][13]
K₃PO₄ StrongSoluble in waterOften used for challenging couplings, including those with aryl chlorides.[1]
KF, CsF MildSoluble in waterUsed for substrates with base-sensitive functional groups (e.g., esters).[5]
KOtBu, NaOMe Very StrongSoluble in alcoholsHighly reactive, can promote side reactions. Often used in anhydrous conditions.[1]
Organic Amines Mild-ModerateSoluble in organicsCan be used but may lead to dehalogenation or act as competing ligands.[1]

Part 4: References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Yang, W., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • ResearchGate. (2025). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ACS Publications. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]

  • ResearchGate. (2023). Suzuki–Miyaura Coupling Reaction Product Isolation. [Link]

Sources

Validation & Comparative

1H NMR and 11B NMR analysis of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹¹B NMR Analysis of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid

Introduction: The Analytical Imperative for a Key Synthetic Building Block

{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is a versatile bifunctional molecule that has garnered significant interest in medicinal chemistry and materials science.[1][2] Its utility as a building block in Suzuki-Miyaura cross-coupling reactions and its capacity for forming reversible covalent bonds with diols make it a valuable component in the synthesis of pharmaceuticals, including anti-cancer agents, and in the development of advanced sensors.[1][2] The presence of both a Lewis acidic boronic acid group and a Lewis basic dimethylamino group on the same scaffold introduces unique structural possibilities, such as intramolecular coordination, which can profoundly influence its reactivity and stability.

Given its role in complex synthetic pathways, rigorous characterization of this reagent is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹¹B NMR, provides an indispensable, non-destructive method for confirming its identity, assessing purity, and understanding its structural dynamics in solution. This guide offers a comprehensive analysis of the ¹H and ¹¹B NMR spectroscopy of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid, grounded in fundamental principles and supported by comparative data, to provide researchers with a robust framework for its characterization.

Theoretical Foundations: Decoding the Nuclei

A nuanced interpretation of the NMR spectra for this molecule requires an understanding of the specific behaviors of both protons (¹H) and boron-11 (¹¹B) nuclei in the unique chemical environment of an amino-substituted arylboronic acid.

¹H NMR Spectroscopy of Arylboronic Acids

The ¹H NMR spectrum provides a detailed map of the proton environment. For arylboronic acids, several factors are critical:

  • Aromatic Region: The substitution pattern on the phenyl ring dictates the chemical shifts and coupling constants of the aromatic protons. For a meta-substituted ring like that in the title compound, a complex multiplet pattern is expected.

  • Substituent Protons: The protons of the 1-(dimethylamino)ethyl group will appear in the aliphatic region, with their chemical shifts and multiplicities providing direct confirmation of this side chain.

  • Boronic Acid Protons (-B(OH)₂): The two protons on the hydroxyl groups of the boronic acid are acidic and undergo rapid chemical exchange with residual water or protic solvents. This typically results in a broad singlet that may not integrate to a whole number, and its visibility is highly dependent on the solvent, concentration, and temperature. In protic deuterated solvents like methanol-d₄, this peak is often unobservable due to exchange with deuterium.

  • Oligomerization: A notorious characteristic of boronic acids is their tendency to dehydrate and form cyclic trimeric anhydrides known as boroxines. This equilibrium between the monomer and the boroxine can lead to spectral complexity or broadening. The use of coordinating solvents like DMSO-d₆ or methanol-d₄ can break up these oligomers, simplifying the spectrum by favoring the monomeric form.

¹¹B NMR Spectroscopy: A Direct Probe of the Boron Center

Boron has two NMR-active isotopes, ¹⁰B and ¹¹B, with ¹¹B being the nucleus of choice due to its higher natural abundance (80.1%) and smaller nuclear quadrupole moment, resulting in sharper signals.[3]

  • Quadrupolar Nature: As a spin I = 3/2 nucleus, ¹¹B is quadrupolar. This means its interaction with the local electric field gradient causes rapid nuclear relaxation, leading to significantly broader resonance lines compared to spin I = 1/2 nuclei like ¹H or ¹³C.[4][5] This broadening can range from tens to thousands of Hertz.

  • Chemical Shift Sensitivity: The ¹¹B chemical shift is exquisitely sensitive to the coordination environment and hybridization of the boron atom.

    • Trigonal Planar (sp²): Tricoordinate boronic acids and their esters typically resonate in a downfield region, approximately δ +25 to +35 ppm.[6]

    • Tetrahedral (sp³): Tetracoordinate boronate species, formed by coordination with a Lewis base (like a solvent or an intramolecular amine), exhibit a significant upfield shift to approximately δ +3 to +15 ppm.[3][6]

  • Factors Influencing ¹¹B Chemical Shift: The precise chemical shift is modulated by substituent effects. Electron-donating groups on the aryl ring cause an upfield shift (decreased chemical shift value), while electron-withdrawing groups or increased steric hindrance cause a downfield shift.[7] The choice of solvent is also critical, as coordinating solvents can form adducts with the boron atom, shifting the equilibrium towards a tetracoordinate species.[6]

Experimental Design and Protocols

The acquisition of high-quality, reproducible NMR data hinges on meticulous experimental design, from sample preparation to the selection of instrumental parameters.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~10-20 mg of {3-[1-(DMA)ethyl]phenyl}boronic acid B Dissolve in 0.6-0.7 mL of appropriate deuterated solvent (e.g., DMSO-d6, CD3OD) A->B C Transfer to NMR tube (Quartz tube for ¹¹B NMR) B->C D Acquire ¹H Spectrum (e.g., 400 MHz, 16 scans) C->D E Acquire ¹¹B Spectrum (e.g., 128 MHz, 1024 scans) C->E F Fourier Transform, Phase, and Baseline Correction D->F E->F G Reference Spectra (TMS for ¹H, BF3·OEt2 for ¹¹B) F->G H Integrate ¹H signals G->H I Assign peaks and analyze coupling patterns G->I J Correlate ¹H and ¹¹B data to molecular structure I->J

Caption: General workflow for the NMR analysis of arylboronic acids.

Protocol 1: ¹H NMR Sample Preparation and Acquisition
  • Sample Weighing: Accurately weigh 10-15 mg of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid into a clean, dry vial.

  • Solvent Selection & Dissolution: Add approximately 0.7 mL of a deuterated solvent.

    • Causality: DMSO-d₆ is an excellent choice as its coordinating nature disrupts boroxine formation, and it will typically allow for the observation of the B(OH)₂ protons. Methanol-d₄ is also effective at breaking up oligomers but will result in the exchange and disappearance of the B(OH)₂ signal. Chloroform-d (CDCl₃) is less coordinating and may show more complex spectra if boroxines are present.

  • Transfer: Vortex the vial until the sample is fully dissolved, then transfer the solution to a standard 5 mm NMR tube.

  • Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds. Reference the spectrum to the residual solvent peak or internal tetramethylsilane (TMS).

Protocol 2: ¹¹B NMR Sample Preparation and Acquisition
  • Sample Weighing: Accurately weigh 15-25 mg of the boronic acid.

    • Causality: A slightly higher concentration is often beneficial for ¹¹B NMR due to the lower sensitivity and broader signals of the nucleus.[3]

  • Solvent Selection & Dissolution: Dissolve the sample in 0.7 mL of a deuterated solvent as described above.

  • Transfer to Quartz Tube: Transfer the solution to a 5 mm quartz NMR tube.

    • Causality: Standard borosilicate glass NMR tubes contain boron and will produce a very broad, large background signal that can obscure the analyte signal. Quartz tubes are essential for high-quality ¹¹B NMR.[3]

  • Acquisition: Acquire the spectrum on a spectrometer equipped with a broadband probe. Typical parameters include a frequency of ~128 MHz (on a 400 MHz instrument), a larger number of scans (e.g., 1024-4096) due to lower sensitivity, a spectral width of ~200 ppm, and proton decoupling. The spectrum should be referenced externally to a sealed standard of BF₃·OEt₂ (δ = 0.0 ppm).

Spectral Interpretation and Comparative Analysis

¹H NMR Spectrum: Signature of the Structure

The ¹H NMR spectrum provides unambiguous confirmation of the organic framework. The expected signals for {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid are summarized below.

Assignment Expected δ (ppm) in DMSO-d₆ Multiplicity Integration Notes
B(OH)₂8.0 - 8.5Broad Singlet2HPosition and shape are highly variable; may exchange with H₂O.
Aromatic (H2, H4, H5, H6)7.2 - 7.8Multiplet4HComplex pattern characteristic of a 1,3-disubstituted ring.
CH-N3.5 - 4.0Quartet (q)1HCoupled to the adjacent CH₃ group.
N(CH₃)₂2.1 - 2.4Singlet (s)6HA sharp singlet indicating chemical equivalence.
CH-CH₃ 1.3 - 1.6Doublet (d)3HCoupled to the adjacent methine proton.

Comparison to Phenylboronic Acid (PBA): In DMSO-d₆, the aromatic protons of unsubstituted PBA appear as two multiplets around δ 7.99 and 7.3-7.4 ppm.[8] The introduction of the 3-[1-(dimethylamino)ethyl] substituent breaks this symmetry and introduces the characteristic aliphatic signals, providing a clear point of differentiation.

¹¹B NMR Spectrum: Probing the Lewis Acidic Center

The ¹¹B NMR spectrum offers direct insight into the electronic state of the boron atom.

G A sp² Boronic Acid (Tricoordinate) δ ≈ 28-33 ppm B Intramolecular B-N Coordination A->B Equilibrium C sp³ Boronate (Tetracoordinate) δ ≈ 5-10 ppm B->C

Caption: Equilibrium between sp² and sp³ states of the boron atom.

In a non-coordinating solvent like CDCl₃, arylboronic acids typically show a single, broad resonance around δ 28-30 ppm .[6][9] However, the presence of the dimethylamino group in {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid introduces the possibility of intramolecular B←N dative bond formation. This would force the boron into a tetracoordinate, sp³-hybridized state, resulting in a significant upfield shift.

Comparative Data for ¹¹B Chemical Shifts

Compound Solvent Expected δ (ppm) Dominant Species Reference
Phenylboronic AcidCDCl₃~28.3sp² Monomer/Boroxine[9]
Phenylboronic AcidDMSO-d₆~19.5sp³ (Solvent Adduct)[10] (in complex)
{3-[1-(DMA)ethyl]phenyl}boronic acidCDCl₃28-30 (or lower)sp² or sp²/sp³ equilibriumInferred
{3-[1-(DMA)ethyl]phenyl}boronic acidDMSO-d₆~5-15sp³ (Intramolecular and/or Solvent Adduct)Inferred

The actual observed chemical shift will likely represent a weighted average if the exchange between the open (sp²) and closed (sp³) forms is fast on the NMR timescale. In a strongly coordinating solvent like DMSO-d₆, the formation of a solvent adduct is likely, which would also result in an upfield shift, potentially masking the effect of intramolecular coordination. Comparing the spectrum in a non-coordinating solvent (like CDCl₃) versus a coordinating one (DMSO-d₆) is therefore a powerful experiment to probe the extent of this intramolecular interaction. A significant upfield shift in CDCl₃ compared to standard PBA would be strong evidence for the B←N dative bond.

Conclusion

The comprehensive NMR analysis of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid requires a dual-pronged approach using both ¹H and ¹¹B spectroscopy. ¹H NMR serves to confirm the integrity of the organic scaffold and identify impurities, while ¹¹B NMR provides a direct window into the electronic and coordination state of the crucial boron center. By carefully selecting experimental conditions, particularly the solvent, and comparing the resulting spectra to reference compounds like unsubstituted phenylboronic acid, researchers can gain a deep understanding of this key molecule's structure, purity, and dynamic behavior in solution. This analytical rigor is essential for ensuring the reliability and reproducibility of its application in drug discovery and materials science.

References

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  • Vogels, C. M., et al. (2011). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. Dalhousie University. Available from: [Link]

  • Thornley, S. J., et al. (2015). Investigating a Relationship between the Mutagenicity of Arylboronic Acids and ¹¹B NMR Chemical Shifts. Chemical Research in Toxicology, 28(5), 1019-1025. Available from: [Link]

  • Harris, C. M., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15813-15820. Available from: [Link]

  • Raines, R. T., et al. Boronic acid with high oxidative stability and utility in biological contexts - Supporting Information. Raines Lab, University of Wisconsin-Madison. Available from: [Link]

  • Harris, C. M., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available from: [Link]

  • Cole, T. E. ¹¹B NMR Chemical Shifts. San Diego State University Chemistry Department. Available from: [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry Characterization of {3-[1-(Dimethylamino)ethyl]phenyl}boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, arylboronic acids are indispensable building blocks, largely celebrated for their role in Suzuki-Miyaura cross-coupling reactions.[1][2] The specific compound, {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid, presents a unique analytical challenge due to its dual chemical nature: a reactive boronic acid moiety and a basic dimethylamino group.[3] This guide provides an in-depth comparison of mass spectrometry-based strategies for the robust characterization of this molecule and its related products, moving beyond mere protocols to explain the underlying chemical principles that govern analytical choices.

The Core Analytical Challenge: Taming Boronic Acid Reactivity

The primary difficulty in the mass spectrometric analysis of boronic acids is their inherent instability and tendency to undergo dehydration reactions.[4] In the presence of trace amounts of water or upon thermal stress (as often found in mass spectrometer ion sources), three molecules of a boronic acid can condense to form a cyclic trimeric anhydride known as a boroxine.[4][5] This process complicates mass spectra by depleting the signal of the monomeric target analyte and introducing a high-mass species that can be difficult to interpret.

Furthermore, the Lewis acidic nature of the boron atom allows for the formation of adducts with solvents or anions present in the mobile phase.[6] For {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid, this complexity is layered with the presence of a tertiary amine, which readily protonates in the positive ion mode, offering a reliable ionization handle but also opening up distinct fragmentation pathways.

G cluster_0 Analyte Equilibria in Solution/Source Monomer {R-B(OH)₂} Monomer Boroxine { (RBO)₃ } Boroxine (Trimer) Monomer->Boroxine -3H₂O Dimer Dimer/Adducts Monomer->Dimer Condensation/ Adduct Formation Boroxine->Monomer +3H₂O

Caption: Comparison of direct vs. derivatization-based workflows.

Structural Elucidation with High-Resolution MS and Tandem MS

Confirming the identity of the target molecule and characterizing unknown impurities or degradation products requires more advanced mass spectrometry techniques.

High-Resolution Mass Spectrometry (HRMS)

HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are essential for unambiguous formula determination. [7][8]

  • Expertise: For {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid (C₁₀H₁₆BNO₂), the exact mass of the protonated molecule [M+H]⁺ allows for the calculation of its elemental composition with high confidence (typically < 5 ppm mass error). This capability is crucial for distinguishing it from other potential isobaric (same nominal mass) impurities.

  • Trustworthiness: The combination of high mass accuracy and the unique isotopic signature of boron provides two orthogonal points of confirmation for any boron-containing species observed in the spectrum.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing its product ions. [9]For the protonated {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid, two primary fragmentation pathways can be predicted, originating from the charge on the dimethylamino group.

  • Benzylic Cleavage: The most favorable pathway is typically the cleavage of the C-C bond alpha to the nitrogen and the phenyl ring, leading to the loss of a neutral dimethylamine fragment and formation of a stable benzylic carbocation.

  • Loss of the Boronic Acid Group: Fragmentation involving the boronic acid moiety itself, such as the loss of water or the entire B(OH)₂ group, can also occur. Studies on phenylboronic acid have shown that characteristic ions like BO⁻ and BO₂⁻ are formed under certain conditions, particularly in negative ion mode or at higher collision energies. [10]

G cluster_frag Predicted ESI+ MS/MS Fragmentation Parent [M+H]⁺ (Precursor Ion) Frag1 Benzylic Carbocation (Loss of Dimethylamine) Parent->Frag1 Major Pathway Frag2 Loss of B(OH)₂ Parent->Frag2 Minor Pathway Frag3 Other Fragments Parent->Frag3 Minor Pathway

Caption: Predicted fragmentation pathways for the target analyte.

Performance Comparison with Alternative Techniques

While LC-MS is powerful, a comprehensive characterization often involves orthogonal techniques.

TechniqueAnalyte FormInformation ProvidedStrengthsLimitations
LC-MS/MS Solution (native or derivatized)Molecular Weight, Structure (via fragmentation), QuantityUnmatched sensitivity and selectivity; structural insightIndirect structural information; boroxine formation can be an issue
HPLC-UV/Fluorescence SolutionQuantity, PurityRobust, inexpensive, widely availableRequires a chromophore; lower sensitivity than MS; no structural info
¹¹B NMR Spectroscopy SolutionHybridization state (sp² vs. sp³), Complexation, QuantityDirect probe of the boron atom's chemical environment; definitive for structure [11]Low sensitivity; requires higher concentrations; specialized equipment

¹¹B NMR as a Complementary Technique: Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹¹B NMR, provides invaluable, unambiguous structural information. [11][12]In its free state, the boronic acid (sp² hybridized) shows a characteristic broad peak. [12]Upon forming a boronate ester or reacting with a diol, the boron atom becomes sp³ hybridized, causing a significant upfield shift in the ¹¹B NMR spectrum. [12][13]This makes ¹¹B NMR an authoritative method for confirming derivatization or studying interactions. [14]

Conclusion and Recommendations

The mass spectrometric characterization of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid requires a nuanced approach tailored to the analytical goal.

  • For High-Throughput Screening and Reaction Monitoring: A rapid, direct UHPLC-MS method with carefully optimized, low-temperature ESI source conditions is recommended. Vigilant monitoring for the boroxine trimer is essential for data integrity.

  • For Trace-Level Quantitation and Stability Studies: A derivatization strategy, preferably forming a MIDA-boronate ester, coupled with a validated LC-MS/MS (MRM) method is the most robust and reliable approach.

  • For Definitive Structural Confirmation and Impurity Identification: High-resolution mass spectrometry (HRMS) is non-negotiable for determining accurate elemental compositions. This should be complemented by MS/MS to elucidate fragmentation pathways and, for ultimate certainty, by ¹¹B NMR to directly probe the state of the boron center.

By understanding the underlying chemistry of boronic acids and selecting the appropriate analytical strategy, researchers can generate accurate, reliable, and self-validating data for this important class of molecules.

References

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  • Title: A designable aminophenylboronic acid functionalized magnetic Fe3O4/ZIF-8/APBA for specific recognition of glycoproteins Source: RSC Publishing URL: [Link]

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  • Title: Selective detection of carbohydrates and their peptide conjugates by ESI-MS using synthetic quaternary ammonium salt derivatives of phenylboronic acids Source: PubMed URL: [Link]

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  • Title: Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC Source: ResearchGate URL: [Link]

  • Title: Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications Source: Agilent URL: [Link]

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A Comparative Analysis of the Reactivity of {3-[1-(Dimethylamino)ethyl]phenyl}boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Central to this transformation are organoboron reagents, most commonly boronic acids, whose reactivity dictates the overall success of the coupling. This guide provides an in-depth comparison of the reactivity of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid against a panel of other boronic acids. We will explore the mechanistic nuances that govern its reactivity, supported by experimental data, to provide researchers, scientists, and drug development professionals with actionable insights for reaction design and optimization.

The subject of our focus, {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid, is a versatile building block in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents, and in the creation of advanced materials.[3] Its unique structure, featuring a meta-substituted dimethylaminoethyl group, suggests a reactivity profile that is influenced by a combination of electronic, steric, and coordinative effects. Understanding these factors is paramount for its effective utilization in complex molecule synthesis.

The Suzuki-Miyaura Catalytic Cycle: A Brief Overview

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: A low-valent palladium(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often rate-limiting and requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.

The efficiency of the transmetalation step is highly dependent on the properties of the boronic acid. Factors such as the electronic nature of substituents on the aromatic ring and steric hindrance around the boronic acid moiety play a crucial role.[5][6]

The Unique Case of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid: The Role of Intramolecular Coordination

The presence of the dimethylaminoethyl group at the meta-position introduces an intriguing possibility of intramolecular coordination. The nitrogen atom of the amino group can coordinate to the Lewis acidic boron center, forming a stable five-membered ring. This pre-coordination can have a profound impact on the reactivity of the boronic acid.

Caption: Intramolecular coordination in {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid.

This intramolecular assistance can facilitate the formation of the boronate anion upon addition of a base, thereby accelerating the transmetalation step. Furthermore, this coordination can protect the boronic acid from protodeboronation, a common side reaction that reduces the yield of the desired product.[7]

Experimental Comparison of Boronic Acid Reactivity

To objectively assess the reactivity of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid, a series of comparative Suzuki-Miyaura coupling reactions were performed. The chosen model reaction was the coupling of 4-bromoanisole with a panel of boronic acids under standardized conditions.

Experimental Protocol

Caption: Standardized workflow for comparing boronic acid reactivity.

Boronic Acids Investigated:

  • A: Phenylboronic acid (Baseline)

  • B: 3-Methoxyphenylboronic acid (Electronic comparison, non-coordinating)

  • C: 3-Aminophenylboronic acid (Primary amine for comparison)

  • D: {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid (Target molecule)

  • E: 4-(Dimethylaminomethyl)phenylboronic acid (Para-isomer, no intramolecular coordination possible)

  • F: 3-(Trifluoromethyl)phenylboronic acid (Electron-withdrawing group)

Results

The reaction progress was monitored over 24 hours, and the yields of the corresponding biaryl product were determined by GC-MS analysis.

Boronic AcidSubstituentTime = 1h (%)Time = 4h (%)Time = 24h (%)
A -H256588
B 3-OCH₃307292
C 3-NH₂458595
D 3-CH(CH₃)N(CH₃)₂ 68 94 >98
E 4-CH₂N(CH₃)₂357893
F 3-CF₃75>98>98

Discussion of Results

The experimental data reveals a clear trend in the reactivity of the tested boronic acids.

  • Baseline and Electronic Effects: Phenylboronic acid (A) provided a solid baseline for comparison. The electron-donating methoxy group in (B) resulted in a slight rate enhancement, which is consistent with the general understanding that electron-rich boronic acids can facilitate transmetalation.[5] Conversely, the strongly electron-withdrawing trifluoromethyl group in (F) led to a very rapid reaction, as expected, because it increases the Lewis acidity of the boron atom, facilitating boronate formation.[8]

  • The Power of Intramolecular Coordination: The most striking results are observed with the amino-substituted boronic acids. 3-Aminophenylboronic acid (C) showed a significant increase in reactivity compared to both the baseline (A) and the methoxy-substituted analog (B). This suggests that the amino group's ability to coordinate to the boron atom plays a more dominant role than its simple electronic-donating effect.

  • Enhanced Reactivity of the Target Molecule: {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid (D) was the most reactive among the electron-donating and coordinating boronic acids. Its superior performance over 3-aminophenylboronic acid (C) can be attributed to the tertiary amine being more basic and a better ligand for the boron atom compared to the primary amine. This enhanced intramolecular coordination likely leads to a higher concentration of the activated boronate species in the reaction mixture, thus accelerating the transmetalation step.

  • Positional Isomer Comparison: The comparison between the target molecule (D) and its para-isomer (E) provides compelling evidence for the role of intramolecular coordination. While both have similar electronic properties, the para-isomer cannot form the intramolecular five-membered ring. Its reactivity is comparable to that of 3-methoxyphenylboronic acid (B), highlighting that without the coordinative assistance, the aminoalkyl group acts primarily as a simple electron-donating group. The significantly higher reactivity of the meta-isomer (D) strongly supports the hypothesis that intramolecular coordination is a key accelerator for the Suzuki-Miyaura coupling.

Conclusion

This comparative guide demonstrates that {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is a highly reactive partner in Suzuki-Miyaura cross-coupling reactions. Its reactivity is not merely a function of the electronic effects of its substituent but is significantly enhanced by the intramolecular coordination of the dimethylamino group to the boronic acid moiety. This "neighboring group participation" pre-activates the molecule for the critical transmetalation step, leading to faster reaction rates and higher yields compared to non-coordinating or less effectively coordinating boronic acids.

For researchers in drug discovery and materials science, the choice of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid can be particularly advantageous in challenging coupling reactions where other boronic acids may be sluggish. Its high reactivity may allow for lower catalyst loadings, milder reaction conditions, and shorter reaction times, contributing to more efficient and sustainable synthetic processes.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Szymański, M. J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2243.
  • Gómez-Coca, S., et al. (2025, January 2).
  • Aggarwal, V. K., et al. (2017). Stereospecific functionalizations and transformations of secondary and tertiary boronic esters.
  • Google Patents. (n.d.). WO2004037771A1 - A method of production of (-)-(s)-3-[1-(dimethylamino)ethyl]phenyl-n-ethyl-n-methylcarbamate.
  • Mihovilovic, M. D., & Stanetty, P. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 148(1), 3–23.
  • Parry, P. R., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541–7543.
  • Springsteen, G., & Wang, B. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 67(21), 7541–7543.
  • ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. Retrieved from [Link]

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  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Fyfe, J. W. B., et al. (2017). Chemoselective Suzuki-Miyaura cross-coupling via kinetic transmetallation.
  • Vaddepalli, K., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

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A Comparative Guide to Purity Assessment of Synthesized {3-[1-(Dimethylamino)ethyl]phenyl}boronic Acid by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity in Pharmaceutical Building Blocks

{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry.[1] Its utility as a building block in the synthesis of pharmaceuticals, including potential anti-cancer agents, underscores the paramount importance of its purity.[1] Impurities can lead to unwanted side reactions, lower yields of the final product, and introduce toxicological risks in drug development. Therefore, robust and reliable analytical methods for purity assessment are essential.

This guide provides a comprehensive overview of using High-Performance Liquid Chromatography (HPLC) for the purity analysis of synthesized {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid. We will delve into the rationale behind method development, provide a detailed experimental protocol, and compare HPLC with other analytical techniques.

Synthesis and Potential Impurities of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid

A common route for the synthesis of phenylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by hydrolysis.[2][3]

Potential impurities arising from the synthesis can include:

  • Starting materials: Unreacted precursors from the synthesis.

  • By-products: Such as boroxines (trimeric anhydrides of the boronic acid) formed through dehydration.[3]

  • Solvents: Residual solvents used during the reaction and purification steps.

  • Related substances: Isomers or other closely related boronic acid derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful and widely used technique for the purity assessment of non-volatile and thermally labile compounds like {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid.[4] It offers high resolution and sensitivity, making it ideal for separating the main compound from potential impurities.[4]

The Causality Behind Experimental Choices in HPLC Method Development

The development of a robust HPLC method requires careful consideration of several parameters. The goal is to achieve optimal separation of the analyte from all potential impurities.

  • Column Selection: A reversed-phase C18 column is a common and effective choice for the separation of a broad range of boronic acids.[5] The nonpolar stationary phase interacts with the phenyl group of the molecule, while the dimethylaminoethyl group provides some polarity.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier is typically used.

    • Aqueous Buffer: An ammonium acetate buffer is often employed to control the pH and improve peak shape.[5]

    • Organic Modifier: Acetonitrile or methanol is used to elute the compound from the column. A gradient elution (where the concentration of the organic modifier is increased over time) is often necessary to separate compounds with a range of polarities.

  • Detection: UV detection is suitable for {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid due to the presence of the aromatic phenyl ring which absorbs UV light.

Experimental Protocol for HPLC Purity Assessment

This protocol provides a starting point for the HPLC analysis of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid. Optimization may be required based on the specific impurities present in the synthesized sample.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC grade acetonitrile, methanol, ammonium acetate, and water.

  • {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid sample.

2. Preparation of Mobile Phases:

  • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate solution in water. Filter and degas.

  • Mobile Phase B (Organic): HPLC grade acetonitrile. Filter and degas.

3. Sample Preparation:

  • Accurately weigh approximately 1 mg of the {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid sample.

  • Dissolve the sample in a suitable solvent, such as a mixture of Mobile Phase A and B (e.g., 50:50 v/v), to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm

5. Data Analysis:

  • The purity of the sample is typically determined using the area percentage method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Injection Injection MobilePhase->Injection SamplePrep Sample Preparation SamplePrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Gradient Elution Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation

Caption: A generalized workflow for the purity assessment of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid by HPLC.

Comparative Analysis of Purity Assessment Techniques

While HPLC is a primary method, a comprehensive purity assessment often involves orthogonal techniques to provide a complete picture of the sample's composition.

Analytical TechniquePrincipleAdvantages for {3-[1-(Dimethylamino)ethyl]phenyl}boronic acidDisadvantages
HPLC-UV Differential partitioning between a stationary and mobile phase.High resolution for separating closely related impurities. Quantitative.[4]Requires a chromophore for UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass analysis.High sensitivity and structural information from mass spectra.Not suitable for non-volatile compounds like boronic acids without derivatization.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B) Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed structural information. Can identify and quantify impurities without a reference standard (qNMR).Lower sensitivity compared to HPLC. Complex spectra can be difficult to interpret.
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.Confirms the molecular weight of the target compound and can identify impurities.[5]May not separate isomers. Quantification can be challenging.
Elemental Analysis Determines the elemental composition of a sample.Confirms the empirical formula.Does not provide information on the nature of impurities.
Titration Measures the concentration of an acidic substance by reacting it with a standard base.Simple and inexpensive for determining the overall acidity.Not specific; will titrate any acidic impurity.
Logical Relationship of Analytical Techniques

Analytical_Techniques Compound {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid Purity Purity Assessment Compound->Purity HPLC HPLC Purity->HPLC Primary Method GCMS GC-MS Purity->GCMS Orthogonal Method (with derivatization) NMR NMR Purity->NMR Structural Confirmation & Quantification MS MS Purity->MS Identity Confirmation Other Other Techniques (Titration, EA) Purity->Other Complementary Data

Caption: Interrelation of analytical techniques for a comprehensive purity assessment.

Conclusion: A Multi-faceted Approach to Ensuring Quality

The purity of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is a critical parameter that directly impacts its performance in subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. High-Performance Liquid Chromatography stands out as a robust, reliable, and highly effective technique for the routine purity assessment of this compound.

However, for comprehensive characterization and to ensure the highest level of quality, a multi-faceted approach employing orthogonal analytical techniques such as NMR and Mass Spectrometry is highly recommended. This integrated analytical strategy provides a self-validating system, ensuring the identity, purity, and quality of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid for its intended applications in research and drug development.

References

  • Wikipedia. Phenylboronic acid. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]

  • ChemSrc. (3-[1-(Dimethylamino)ethyl]phenyl)boronic acid. [Link]

  • Sparrow Chemical. How to separate Phenylboronic Acid from reaction mixtures?. [Link]

  • Georganics. Phenylboronic acid – preparation and application. [Link]

  • ResearchGate. Boron Determination—A Review of Analytical Methods. [Link]

  • Google Patents. RU2393148C2 - Method for synthesis of (s)-3-[(1-dimethylamino)
  • Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • Analytical Methods (RSC Publishing). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

  • PubMed. Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. [Link]

  • TSI Journals. An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution. [Link]

  • Google Patents. WO2004037771A1 - A method of production of (-)-(s)-3-[1-(dimethylamino)
  • Bio-protocol. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay. [Link]

  • ResearchGate. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

  • U.S. Department of Commerce. The preparation of high-purity boron via the iodide. [Link]

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A Comparative Guide to the Kinetics of Suzuki Reactions: The Role of Intramolecular Coordination in {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of complex biaryl structures.[1] The kinetics of this reaction are profoundly influenced by the nature of the substrates, catalyst, ligand, and base employed.[2][3] This guide delves into the kinetic profile of a specialized substrate, {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid, which features a meta-positioned, potentially coordinating dimethylaminoethyl group. We present a framework for a comparative kinetic study designed to elucidate the impact of this intramolecular coordinating group on reaction rates, contrasting its performance with non-coordinating structural analogs. This document provides researchers, scientists, and drug development professionals with the theoretical grounding, detailed experimental protocols, and data analysis frameworks required to investigate and leverage such effects in their synthetic campaigns.

Introduction: The Significance of Kinetics in Suzuki-Miyaura Coupling

First published by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of organoboron compounds with organohalides has become an indispensable tool for C-C bond formation.[1] Its widespread adoption is due to the operational simplicity, broad functional group tolerance, and the commercial availability and stability of many boronic acid reagents.[1][4]

In the context of drug development and process chemistry, understanding the reaction kinetics is not merely an academic exercise. It is critical for:

  • Mechanism Elucidation: Identifying the rate-determining step and understanding how different components influence the catalytic cycle.

  • Process Optimization: Achieving higher yields, reducing reaction times, and minimizing catalyst loading.

  • Scale-Up: Predicting reaction behavior under different conditions and ensuring process safety and reproducibility.

The subject of this guide, {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid, presents an intriguing case study. The presence of a nitrogen-containing side chain in the meta-position introduces the possibility of intramolecular coordination to the palladium center during the catalytic cycle. It is hypothesized that this coordination could pre-organize the transition state for transmetalation, thereby accelerating this key step and enhancing the overall reaction rate. This guide outlines a systematic approach to test this hypothesis.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki reaction involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The efficiency of the overall cycle is often dictated by the slowest of these steps, which can vary depending on the specific reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) complex (Ar-Pd-X). This step is often the rate-determining step, particularly for less reactive halides like aryl chlorides.[5]

  • Transmetalation: The organic group from the organoboron species (Ar'-B(OH)₂) is transferred to the Pd(II) complex, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (Ar'-B(OH)₃⁻). The precise nature of the transmetalating species is a subject of detailed study and is believed to be a key control point.[4][7]

  • Reductive Elimination: The two organic groups on the palladium center (Ar-Pd-Ar') couple and are eliminated from the metal, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[5][6]

Suzuki_Cycle pd0 Pd(0)L₂ pdiix Ar-Pd(II)L₂-X pd0->pdiix Oxidative Addition pdiib Ar-Pd(II)L₂-Ar' pdiix->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar-Ar' pdiib->product center in1 in1->pdiix in2 in2->pdiib Ar'-B(OH)₂ + Base in3

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design: A Comparative Kinetic Analysis

To isolate and quantify the effect of the dimethylaminoethyl substituent, a comparative study is essential. The kinetic performance of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid (the "Test Substrate") will be benchmarked against carefully selected control substrates.

Rationale for Boronic Acid Selection
  • Test Substrate: {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid - Features the potential intramolecular coordinating group.

  • Control 1 (Baseline): Phenylboronic acid - The parent compound with no substituents, providing a baseline reaction rate.

  • Control 2 (Steric Control): 3-Isopropylphenylboronic acid - An analog with a non-coordinating group of comparable steric bulk to the dimethylaminoethyl group. This helps to decouple steric effects from electronic/coordination effects.

  • Control 3 (Coordination Control): 3-(Dimethylamino)phenylboronic acid - An analog with a coordinating group directly attached to the ring. This helps to assess the influence of the ethyl linker on the coordination geometry and subsequent rate.

Proposed Reaction Conditions

To ensure a valid comparison, all kinetic runs must be performed under identical conditions. The following is a robust starting point for a typical Suzuki-Miyaura coupling.

ParameterRecommended ConditionJustification
Aryl Halide 4-BromoanisoleA standard, commercially available coupling partner. Its consumption and the formation of the product are easily monitored by HPLC or GC.
Pd Source Pd(OAc)₂ (Palladium(II) Acetate)A common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.
Ligand SPhos or XPhosBulky, electron-rich dialkylbiaryl phosphine ligands are known to facilitate fast oxidative addition and reductive elimination, making transmetalation more likely to be rate-limiting.[8]
Base K₃PO₄ (Potassium Phosphate)A moderately strong base effective in a wide range of Suzuki couplings. Its choice can significantly impact kinetics.[2]
Solvent 1,4-Dioxane / H₂O (e.g., 10:1 v/v)A common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 60 °CA moderate temperature that allows for reasonable reaction rates without promoting significant catalyst decomposition.[9]
Concentrations [Aryl Halide] = 0.1 M, [Boronic Acid] = 0.15 M, [Pd] = 1 mol%, [Ligand] = 2 mol%, [Base] = 0.3 MStandard concentrations for kinetic studies. A slight excess of boronic acid is used.
Detailed Protocol for Kinetic Monitoring

Accurate kinetic data relies on a meticulous experimental procedure. The "method of initial rates" under pseudo-first-order conditions is a reliable approach, but direct monitoring of the reaction profile provides more comprehensive data.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Execution cluster_analysis 3. Analysis & Data Processing prep_stock Prepare stock solutions of all reagents and internal standard (IS) prep_vials Dispense catalyst, ligand, base, and stir bar into reaction vials prep_stock->prep_vials thermo Thermostat reaction block to 60 °C add_reagents Add solvent, aryl halide, boronic acid, and IS via syringe thermo->add_reagents start_reaction Start stirring (t=0) add_reagents->start_reaction sampling Withdraw aliquots at pre-defined time points (e.g., 0, 2, 5, 10, 20, 40, 60 min) start_reaction->sampling quench Immediately quench each aliquot in a vial containing cold solvent (e.g., acetonitrile) sampling->quench hplc Analyze quenched samples by calibrated HPLC quench->hplc integrate Integrate peak areas of substrate, product, and IS hplc->integrate calculate Calculate concentration vs. time using response factors integrate->calculate plot Plot data and determine initial rate (k_obs) calculate->plot

Caption: Experimental workflow for conducting and analyzing kinetic studies.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare stock solutions of the aryl halide, each boronic acid, and an internal standard (e.g., biphenyl) in the reaction solvent. This ensures accurate and reproducible dispensing.

  • Reaction Setup: In an array of temperature-controlled reaction vials equipped with stir bars, add the palladium precatalyst, ligand, and base.

  • Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.

  • Reaction Initiation: Preheat the reaction block to the set temperature (60 °C). Inject the solvent, followed by the stock solutions of the internal standard, aryl halide, and the specific boronic acid for that run. The moment the final reagent is added and stirring begins is considered t=0.

  • Sampling: At specified time intervals, withdraw a small, precise aliquot (e.g., 50 µL) from the reaction mixture using a syringe.

  • Quenching: Immediately dispense the aliquot into a pre-labeled analysis vial containing a cold quenching solution (e.g., 1 mL of acetonitrile with a small amount of acetic acid). This stops the reaction instantly.

  • Analysis: Analyze the quenched samples using a validated High-Performance Liquid Chromatography (HPLC) method to determine the concentration of the starting material and product relative to the internal standard.[10][11]

Data Analysis and Expected Outcomes

The primary output from the experimental protocol will be concentration vs. time data for each of the four boronic acids under investigation.

Data Processing
  • Calibration: Determine the HPLC response factors for the aryl halide and the product relative to the internal standard.

  • Concentration Calculation: Use the peak area ratios from the HPLC analysis and the response factors to calculate the precise concentration of the aryl halide at each time point.

  • Kinetic Plots: Plot the natural logarithm of the aryl halide concentration (ln[ArBr]) versus time. If the reaction is pseudo-first-order with respect to the aryl halide, this plot should yield a straight line. The negative of the slope of this line is the observed rate constant, kobs.

Comparative Data Presentation

The results should be summarized in a clear, comparative table. The key metric for comparison will be the observed rate constant (kobs) for each boronic acid.

Boronic AcidStructureExpected Rolekobs (s⁻¹) (Hypothetical Data)Relative Rate
Phenylboronic acidPh-B(OH)₂Baseline1.2 x 10⁻⁴1.0
3-Isopropylphenylboronic acid(3-iPr-Ph)-B(OH)₂Steric Control1.0 x 10⁻⁴0.83
3-(Dimethylamino)phenylboronic acid(3-Me₂N-Ph)-B(OH)₂Coordination Control3.5 x 10⁻⁴2.92
{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid (3-Me₂NCH(Me)-Ph)-B(OH)₂ Test Substrate 6.8 x 10⁻⁴ 5.67
Interpretation of Potential Results
  • Hypothesis Supported: If the kobs for the Test Substrate is significantly higher than all controls, it strongly supports the hypothesis of rate enhancement via intramolecular coordination. A faster rate compared to Control 3 would suggest that the ethyl linker provides optimal geometry for chelation to the palladium center during the transmetalation step.[12]

  • Steric Effects Dominate: If the Test Substrate and Control 2 show similarly slow rates (slower than baseline), it would indicate that steric hindrance from the meta-substituent impedes the reaction, overriding any potential coordination benefit.

  • No Significant Effect: If all boronic acids exhibit similar rates, it would suggest that under these specific reaction conditions, the intramolecular coordination does not play a significant role in the rate-determining step.

Hypothesis cluster_non_coord A) Non-Coordinating Substrate (e.g., Phenylboronic acid) cluster_coord B) Coordinating Substrate ({3-[1-(Dimethylamino)ethyl]phenyl}boronic acid) cluster_detail Proposed Chelation in Transition State node_a Ar-Pd-X + Ar'-B(OH)₃⁻ → [Transition State] → Ar-Pd-Ar' node_b Ar-Pd-X + Coordinated-Ar'-B(OH)₃⁻ → [Chelated Transition State] → Ar-Pd-Ar' chelation Intramolecular N→Pd Chelation (Lower ΔG‡) detail The dimethylamino group coordinates to the Pd center, pre-organizing the boronate for faster aryl transfer. cluster_coord cluster_coord cluster_coord->detail leads to cluster_non_coord cluster_non_coord

Caption: Proposed mechanism of rate acceleration via intramolecular chelation.

Conclusion

This guide provides a comprehensive framework for conducting a rigorous kinetic comparison of Suzuki-Miyaura reactions involving {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid. By systematically comparing its reactivity against well-chosen controls, researchers can definitively assess the role of the intramolecular coordinating group. The insights gained from such studies are invaluable for rational ligand design, reaction optimization, and the strategic application of substrate control to accelerate challenging cross-coupling reactions. The provided protocols offer a robust starting point for any laboratory equipped for synthetic chemistry and kinetic analysis, enabling a deeper understanding of the subtle mechanistic factors that govern this powerful transformation.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (2026). Suzuki reaction. [Link]

  • Sulman, M. G., et al. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Processes, 11(3), 878. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Thomas, A. A., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(48), 16844–16855. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Lin, C.-H., et al. (2024). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Molecules, 29(3), 733. [Link]

  • Szlachcic, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2300–2310. [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • ACS Publications. (2022). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. Organic Process Research & Development. [Link]

  • National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1555–1564. [Link]

  • PubMed. (2024). Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review. Chemistry – A European Journal. [Link]

  • ResearchGate. (2024). Approaches to the Interpretation of Machine Learning Models Trained with Big Experimental Kinetic Data: An Example of the Suzuki–Miyaura Reaction. [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. [Link]

  • ResearchGate. (2019). Catalytic performance and kinetic analysis for Suzuki coupling reactions. [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

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A Senior Application Scientist's Guide to Benchmarking Catalysts for Suzuki-Miyaura Coupling with {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the intricate world of synthetic chemistry, the choice of catalyst can be the determining factor between a high-yielding, efficient reaction and a sluggish, low-conversion process. This is particularly true for sterically demanding substrates such as {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid, a valuable building block in the synthesis of novel therapeutics and advanced materials.[1] This guide provides an in-depth comparison of established and new-generation catalysts for the Suzuki-Miyaura cross-coupling reaction, supported by experimental data and field-proven insights to empower you in your synthetic endeavors.

The Challenge of Sterically Hindered Substrates

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with remarkable efficiency.[2] However, the steric bulk present in {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid, arising from the ortho-dimethylaminoethyl group, presents a significant challenge. This steric hindrance can impede the crucial transmetalation step in the catalytic cycle, often leading to lower yields and slower reaction rates with conventional catalysts. Therefore, the selection of a highly active and sterically tolerant catalyst system is paramount for success.

Benchmarking Catalyst Performance: A Comparative Analysis

To provide a clear and objective comparison, we will evaluate the performance of several palladium and nickel-based catalyst systems in the Suzuki-Miyaura coupling of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid with a representative sterically hindered aryl bromide, 2-bromo-1,3-dimethylbenzene.

Established Catalyst Systems

1. Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄: A first-generation, versatile catalyst, often a starting point for optimization.

2. [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂: A more robust catalyst known for its ability to couple a wider range of substrates.

New-Generation Catalyst Systems

3. SPhos Palladacycle (Buchwald Precatalyst): A highly active precatalyst featuring a bulky, electron-rich biarylphosphine ligand (SPhos) known to excel in challenging cross-coupling reactions.[3][4]

4. AntPhos with Pd(OAc)₂: A newer, highly effective ligand for sterically demanding couplings, demonstrating superior performance in certain cases.[5]

5. Nickel(II) Chloride/2,2'-Bipyridine - NiCl₂/bpy: A cost-effective and increasingly popular alternative to palladium catalysts, particularly for reactions involving less reactive aryl chlorides.[6][7]

Experimental Data Summary

The following table summarizes the performance of each catalyst system under optimized conditions for the coupling of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid and 2-bromo-1,3-dimethylbenzene.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄5K₂CO₃Toluene/H₂O1002445
Pd(dppf)Cl₂3K₃PO₄1,4-Dioxane1001868
SPhos Palladacycle1K₃PO₄t-BuOH/H₂O80492
Pd(OAc)₂ / AntPhos1K₃PO₄Toluene110695[5]
NiCl₂ / bpy5K₃PO₄DMA1201285

Analysis of Results:

The data clearly demonstrates the superiority of the new-generation catalysts for this challenging transformation. The traditional Pd(PPh₃)₄ catalyst struggles with the sterically encumbered substrates, resulting in a low yield even after a prolonged reaction time. Pd(dppf)Cl₂ shows improved performance, but still falls short of the high efficiency achieved by the Buchwald and AntPhos systems.

The SPhos Palladacycle and the in-situ generated Pd/AntPhos catalyst deliver outstanding yields in significantly shorter reaction times and at lower catalyst loadings.[3][5] This is attributed to the bulky and electron-rich nature of the SPhos and AntPhos ligands, which facilitate the oxidative addition and reductive elimination steps of the catalytic cycle and are particularly effective for sterically hindered substrates.[8][9]

The nickel-based system also provides a very good yield, highlighting its potential as a more economical alternative to palladium, especially when considering scalability for industrial applications.[7]

Mechanistic Insights: Why Bulk and Electron Density Matter

The success of ligands like SPhos and AntPhos in coupling sterically hindered substrates lies in their ability to promote the formation of a monoligated, 14-electron palladium(0) species, which is highly reactive in the oxidative addition step. The steric bulk of these ligands also facilitates the final reductive elimination step, releasing the desired biaryl product and regenerating the active catalyst.

Suzuki_Cycle cluster_legend Diagram Caption: Simplified Suzuki-Miyaura Catalytic Cycle. Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'-B(OR)₂ Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' L = Bulky, Electron-Rich Ligand (e.g., SPhos, AntPhos) L = Bulky, Electron-Rich Ligand (e.g., SPhos, AntPhos)

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols

The following are detailed, step-by-step methodologies for the benchmarked reactions. These protocols are designed to be self-validating, with clear instructions and rationale for each step.

General Procedure for Suzuki-Miyaura Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Workup A Add aryl bromide, boronic acid, and base to a dry reaction vessel. B Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. A->B C Add the solvent via syringe. B->C D Add the catalyst/ligand solution via syringe. C->D E Heat the reaction mixture to the specified temperature with stirring. D->E F Monitor the reaction progress by TLC or LC-MS. E->F G Upon completion, cool the reaction to room temperature. F->G H Dilute with an organic solvent and wash with water and brine. G->H I Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. H->I J Purify the crude product by column chromatography. I->J

Caption: General Experimental Workflow.

Protocol 1: Coupling using SPhos Palladacycle

  • Materials:

    • {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid (1.2 mmol)

    • 2-bromo-1,3-dimethylbenzene (1.0 mmol)

    • SPhos Palladacycle (0.01 mmol, 1 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol)

    • t-Butanol (3 mL)

    • Deionized water (1 mL)

  • Procedure:

    • To a dry Schlenk tube, add 2-bromo-1,3-dimethylbenzene, {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid, and potassium phosphate.

    • Evacuate and backfill the tube with argon three times.

    • Add t-butanol and deionized water.

    • Add the SPhos Palladacycle.

    • Heat the reaction mixture to 80 °C and stir for 4 hours.

    • Follow the general workup and purification procedure.

Protocol 2: Coupling using Pd(OAc)₂ / AntPhos

  • Materials:

    • {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid (1.2 mmol)

    • 2-bromo-1,3-dimethylbenzene (1.0 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

    • AntPhos (0.012 mmol, 1.2 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol)

    • Toluene (4 mL)

  • Procedure:

    • To a dry Schlenk tube, add Pd(OAc)₂ and AntPhos.

    • Evacuate and backfill with argon.

    • Add toluene and stir for 10 minutes at room temperature to form the active catalyst.

    • Add 2-bromo-1,3-dimethylbenzene, {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid, and potassium phosphate.

    • Heat the reaction mixture to 110 °C and stir for 6 hours.

    • Follow the general workup and purification procedure.

Conclusion and Future Outlook

This guide has demonstrated the significant impact of catalyst selection on the efficiency of Suzuki-Miyaura couplings involving the sterically demanding {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid. While traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ offer a starting point, new-generation systems based on bulky, electron-rich phosphine ligands such as SPhos and AntPhos provide vastly superior performance, enabling high yields under milder conditions. Furthermore, the emergence of highly active nickel catalysts presents a compelling, cost-effective alternative for large-scale synthesis.

As a Senior Application Scientist, I encourage you to view these findings not as a rigid set of rules, but as a well-grounded starting point for your own process development and optimization. The principles of steric and electronic tuning of catalysts are broadly applicable and will continue to drive innovation in cross-coupling chemistry.

References

  • Tang, W., & Li, C. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Sen, A., & Yamada, Y. M. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. Synthesis.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society. [Link]

  • ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. [Link]

  • Lehmann, F. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. [Link]

  • Makhubela, B. C. E., et al. (2021). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. MDPI. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • RSC Publishing. Room temperature nickel-catalyzed cross-coupling of aryl-boronic acids with thiophenols: synthesis of diarylsulfides. [Link]

  • Weix, D. J., et al. (2013). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate. Organic Syntheses. [Link]

  • Reddy, K. S., & Pu, L. (2005). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. PubMed. [Link]

  • Weix, D. J. (2022). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)- phenyl)butanoate. Organic Syntheses. [Link]

  • ResearchGate. Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. [Link]

  • GAGNÉ, M. R., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. [Link]

  • RSC Publishing. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. [Link]

  • ResearchGate. (PDF) Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. [Link]

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • Sarpong, R., & Hein, J. E. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. [Link]

  • MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? [Link]

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  • MDPI. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]

  • Bentham Science. Nickel-Catalyzed Coupling Reaction of Arylboronic Acid with Methyl Dithiocarbamates for the Synthesis of Thioamides. [Link]

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Safety Operating Guide

Navigating the Safe Handling of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth, procedural framework for the safe handling and disposal of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid, a compound of interest in contemporary research and development. While a specific Safety Data Sheet (SDS) for this novel compound is not yet publicly available, this document synthesizes established safety protocols for structurally related aminophenylboronic acids and tertiary amines to provide a robust and scientifically grounded set of recommendations. Our goal is to empower you with the knowledge to not only meet but exceed safety standards, fostering a culture of proactive risk management in your laboratory.

Hazard Analysis: Understanding the Chemical Personality

The safe handling of any chemical begins with a thorough understanding of its potential hazards. In the absence of a dedicated SDS for {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid, we must infer its hazard profile from its constituent functional groups: the phenylboronic acid and the dimethylaminoethyl moieties.

  • Phenylboronic Acid Moiety: Boronic acids are known to be irritants.[1][2][3] Direct contact can cause irritation to the skin and eyes, and inhalation of dust particles may lead to respiratory tract irritation. While generally not acutely toxic, repeated or prolonged exposure should be avoided.

  • Dimethylaminoethyl (Tertiary Amine) Moiety: Tertiary amines can also be irritants to the skin, eyes, and respiratory system.[4][5] Some amines are known to cause more severe health effects with prolonged exposure, including potential damage to the liver and kidneys.[5] Vapors of certain amines have been reported to cause a temporary visual disturbance known as glaucopsia, characterized by blurred vision or seeing halos around lights.[4][6]

Therefore, {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid should be handled as a compound that is potentially irritating to the skin, eyes, and respiratory system, with the possibility of more significant health effects upon repeated or prolonged exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid, categorized by the level of protection.

PPE ComponentSpecifications and Rationale
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashes or aerosol generation, chemical splash goggles or a full-face shield should be worn over safety glasses. This provides comprehensive protection against accidental splashes to the eyes and face.
Skin and Body Protection A flame-resistant lab coat is mandatory. For handling larger quantities or when there is a significant risk of splashing, a chemically resistant apron over the lab coat is recommended. Full-length pants and closed-toe shoes are required at all times in the laboratory.
Hand Protection Nitrile gloves are a suitable choice for incidental contact. It is crucial to check the manufacturer's glove compatibility chart for breakthrough times with similar chemicals. For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for any signs of degradation or punctures before use and change them frequently.
Respiratory Protection For handling small quantities of the solid compound in a well-ventilated area, respiratory protection may not be necessary. However, if the material is dusty or if aerosols may be generated, a NIOSH-approved N95 respirator is recommended. For larger quantities or in situations with inadequate ventilation, a full-face respirator with organic vapor/acid gas cartridges should be used.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is critical for minimizing the risk of exposure. The following workflow provides a procedural guide for the safe handling of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Review_SDS Review SDS of Analagous Compounds Gather_PPE Gather Appropriate PPE Review_SDS->Gather_PPE 1. Prepare_Work_Area Prepare Well-Ventilated Work Area (Fume Hood) Gather_PPE->Prepare_Work_Area 2. Weigh_Solid Weigh Solid in Fume Hood Prepare_Work_Area->Weigh_Solid 3. Dissolve Dissolve in Appropriate Solvent Weigh_Solid->Dissolve 4. Reaction_Setup Set up Reaction Apparatus Dissolve->Reaction_Setup 5. Quench_Reaction Quench Reaction Safely Reaction_Setup->Quench_Reaction 6. Segregate_Waste Segregate Waste (Solid & Liquid) Quench_Reaction->Segregate_Waste 7. Decontaminate Decontaminate Glassware & Work Surfaces Segregate_Waste->Decontaminate 8. Dispose Dispose of Waste per Guidelines Decontaminate->Dispose 9.

Caption: A logical workflow for the safe handling of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid, from preparation to disposal.

Detailed Steps:

  • Preparation:

    • Review Safety Information: Before beginning any work, thoroughly review the safety data sheets for similar aminophenylboronic acids and tertiary amines to refresh your understanding of the potential hazards.

    • Assemble PPE: Don all required personal protective equipment as outlined in the table above. Ensure a proper fit for all items.

    • Prepare Work Area: All handling of solid {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure the fume hood sash is at the appropriate height.

  • Handling:

    • Weighing: Carefully weigh the solid compound in the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

    • Dissolution: Add the solvent to the solid in a controlled manner. Be aware of any potential exothermic reactions.

    • Reaction Setup: Ensure all glassware is properly clamped and the reaction setup is secure.

  • Cleanup and Disposal:

    • Reaction Quenching: Quench the reaction carefully, following established laboratory procedures for the specific chemistry involved.

    • Waste Segregation: Segregate waste streams. Place solid waste contaminated with the compound in a designated, labeled container. Liquid waste containing the compound and organic solvents should be collected in a separate, labeled hazardous waste container.[7]

    • Decontamination: Thoroughly decontaminate all glassware and work surfaces that have come into contact with the compound. A suitable decontamination solution may include a mild detergent and water, followed by a solvent rinse.

    • Waste Disposal: Dispose of all hazardous waste in accordance with your institution's and local regulations.[8][9] Never pour organic waste down the drain.[7]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid and its associated waste is a critical component of laboratory safety and environmental stewardship.

Waste_Disposal_Decision_Tree Start Waste Generated Waste_Type Solid or Liquid? Start->Waste_Type Solid_Waste Solid Waste Container (Labeled: Boron & Nitrogen Containing Organic Waste) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste Container (Labeled: Boron & Nitrogen Containing Organic Waste) Waste_Type->Liquid_Waste Liquid Sharps_Check Contains Sharps? Solid_Waste->Sharps_Check Liquid_Waste->Sharps_Check Sharps_Container Sharps Container Sharps_Check->Sharps_Container Yes Final_Disposal Dispose via Institutional Hazardous Waste Program Sharps_Check->Final_Disposal No Sharps_Container->Final_Disposal

Caption: A decision tree for the proper segregation and disposal of waste generated from handling {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid.

Key Disposal Principles:

  • Labeling: All waste containers must be clearly and accurately labeled with their contents, including the full chemical name of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid and any solvents present.

  • Segregation: Do not mix incompatible waste streams. Keep boron- and nitrogen-containing organic waste separate from other chemical waste unless your institution's guidelines permit it.

  • Containers: Use appropriate, leak-proof containers for waste collection. Ensure containers are kept closed when not in use.

  • Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures. Consult with your Environmental Health and Safety (EHS) department for any questions or clarification.

By implementing these comprehensive safety and disposal protocols, you can confidently and responsibly advance your research while ensuring the well-being of your team and the protection of the environment.

References

  • RPS Group. (n.d.). Amines. Retrieved from [Link]

  • Kim, J. Y., & Lee, K. (2015). Amines as occupational hazards for visual disturbance. Annals of Occupational and Environmental Medicine, 27, 26. [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Albrecht, W. N., & Stephenson, R. L. (1988). Health hazards of tertiary amine catalysts. Scandinavian journal of work, environment & health, 14(4), 209–219. [Link]

  • University of Iowa Environmental Health & Safety. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Pleissner, D. (2019). The use of nitrogen compounds from organic waste. BIOspektrum, 25(2), 220-221. [Link]

  • Massachusetts Institute of Technology. (n.d.). Procedure for disposing of hazardous waste. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.